7-Keto-DHEA
Descripción
Propiedades
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-USOAJAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Record name | dehydroepiandrosterone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dehydroepiandrosterone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020379 | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0635 mg/mL | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53-43-0 | |
| Record name | Dehydroepiandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prasterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AG36T1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140-141 °C, 140 - 141 °C | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enzymatic Conversion of DHEA to 7-Keto-DHEA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of 7-Keto-dehydroepiandrosterone (7-Keto-DHEA) from dehydroepiandrosterone (DHEA). It provides a comprehensive overview of the enzymatic reactions, quantitative data, detailed experimental protocols, and visual representations of the key processes involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring, non-hormonal metabolite of DHEA.[1][2] Unlike DHEA, this compound does not convert into androgenic or estrogenic hormones, making it a subject of significant interest for various therapeutic applications. The synthesis of this compound from DHEA is a two-step enzymatic process primarily involving cytochrome P450 7B1 (CYP7B1) and an 11β-hydroxysteroid dehydrogenase (11β-HSD) isozyme.[2]
The Synthesis Pathway
The conversion of DHEA to this compound proceeds through two sequential enzymatic reactions:
-
7α-Hydroxylation of DHEA: The initial and irreversible step is the hydroxylation of DHEA at the 7α-position to form 7α-hydroxy-DHEA. This reaction is catalyzed by the enzyme CYP7B1, a member of the cytochrome P450 superfamily.[3][4]
-
Oxidation of 7α-hydroxy-DHEA: The second step involves the oxidation of the 7α-hydroxyl group of 7α-hydroxy-DHEA to a ketone, yielding this compound. This reaction is catalyzed by an 11β-hydroxysteroid dehydrogenase. There is evidence supporting the involvement of both 11β-HSD type 1 (11β-HSD1) and type 2 (11β-HSD2) in this conversion, with the specific isozyme likely being tissue-dependent.[5][6][7]
Below is a diagram illustrating the core synthesis pathway:
Quantitative Data
The efficiency of the enzymatic conversions in the this compound synthesis pathway is characterized by key kinetic parameters. The following tables summarize the available quantitative data for the enzymes involved.
Table 1: Kinetic Parameters for CYP7B1-mediated 7α-hydroxylation of DHEA
| Enzyme Source | Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |
| Recombinant rat cyp7b1 | DHEA | 13.6 | Not Reported | [8] |
| Rat prostate | DHEA | 14 ± 1 | 46 ± 2 | [8] |
Table 2: Kinetic and Inhibition Constants for 11β-HSD Isozymes
| Enzyme | Substrate/Inhibitor | Parameter | Value (μM) | Reference |
| Human 11β-HSD1 | Cortisol (oxidation) | Ki (7α-hydroxy-DHEA) | 1.85 ± 0.495 | [9] |
| Human 11β-HSD1 | Cortisol (oxidation) | Ki (7β-hydroxy-DHEA) | 0.255 ± 0.005 | [9] |
| Human 11β-HSD1 | Cortisone (reduction) | Ki (7-oxo-DHEA) | 1.13 ± 0.15 | [9] |
| Human 11β-HSD1 | 7-oxo-Epiandrosterone | Vmax/KM (reduction to 7α-OH-EpiA) | 23.6 | [10] |
| Human 11β-HSD1 | 7-oxo-Epiandrosterone | Vmax/KM (reduction to 7β-OH-EpiA) | 5.8 | [10] |
Experimental Protocols
This section provides a synthesized protocol for the in-vitro synthesis of this compound from DHEA using purified recombinant enzymes.
Expression and Purification of Recombinant Enzymes
A general workflow for obtaining purified enzymes is outlined below. Specific expression systems (e.g., E. coli, yeast, insect cells) and purification strategies (e.g., affinity, ion exchange, size exclusion chromatography) should be optimized for each enzyme.[1][11][12]
Protocol for Purification of His-tagged 11β-HSD1 from Pichia pastoris [1]
-
Expression: Culture Pichia pastoris expressing His-tagged 11β-HSD1 in a fermentor.
-
Harvest and Lysis: Harvest cells and prepare microsomes.
-
Solubilization: Solubilize microsomal proteins.
-
Affinity Chromatography: Apply the solubilized protein to a nickel-charged affinity column.
-
Wash: Wash the column to remove non-specifically bound proteins.
-
Elution: Elute the bound His-tagged 11β-HSD1 using an imidazole (B134444) gradient.
-
Verification: Confirm the purity and identity of the enzyme using SDS-PAGE and Western blotting.
Enzymatic Synthesis of this compound
This two-step synthesis should be performed sequentially.
Step 1: 7α-hydroxylation of DHEA
-
Reaction Mixture: In a suitable reaction vessel, combine purified CYP7B1, DHEA (substrate), and a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Cofactor: Add NADPH as a cofactor, which is essential for CYP450 activity.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The reaction time should be optimized based on enzyme activity and desired conversion rate.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or TLC.[13]
-
Quenching: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or ethyl acetate).
Step 2: Oxidation of 7α-hydroxy-DHEA
-
Enzyme and Cofactor Addition: To the reaction mixture containing 7α-hydroxy-DHEA, add the purified 11β-HSD1 or 11β-HSD2 enzyme and the appropriate cofactor (NADP+ for 11β-HSD1 dehydrogenase activity or NAD+ for 11β-HSD2).[14]
-
Incubation: Continue the incubation at 37°C.
-
Monitoring and Quenching: Monitor the formation of this compound and quench the reaction as described in Step 1.
Purification and Quantification of this compound
Purification:
-
Extraction: Extract the final reaction mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Chromatography: Purify the this compound from the crude extract using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.
Quantification:
The concentration of DHEA, 7α-hydroxy-DHEA, and this compound can be accurately determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]
General HPLC Method: [16]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 240 nm for this compound).
-
Quantification: Use a standard curve of known concentrations of this compound to quantify the product.
Conclusion
The synthesis of this compound from DHEA is a well-defined two-step enzymatic process. This guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers and drug development professionals to produce and study this important DHEA metabolite. The provided diagrams offer a clear visual representation of the synthesis pathway and experimental workflows, facilitating a deeper understanding of the core concepts. Further research can focus on optimizing reaction conditions, exploring the tissue-specific roles of 11β-HSD isozymes, and developing novel therapeutic applications for this compound.
References
- 1. Purification of full-length recombinant human and rat type 1 11beta-hydroxysteroid dehydrogenases with retained oxidoreductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen-mediated regulation of CYP7B1: a possible role for controlling DHEA levels in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DHEA Induces 11β-HSD2 by Acting on CCAAT/Enhancer-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHEA induces 11 -HSD2 by acting on CCAAT/enhancer-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroepiandrosterone 7alpha-hydroxylation in human tissues: possible interference with type 1 11beta-hydroxysteroid dehydrogenase-mediated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7alpha- and 7beta-hydroxy-epiandrosterone as substrates and inhibitors for the human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional expression, characterization, and purification of the catalytic domain of human 11-beta -hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Dehydroepiandrosterone and Its CYP7B1 Metabolite 7α-Hydroxydehydroepiandrosterone Regulates 11β-Hydroxysteroid Dehydrogenase 1 Directions in Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A validated LC-MS/MS method for the sensitive quantitation of serum 7alpha hydroxy-, 7beta hydroxy- and 7keto-dehydroepiandrosterone using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gradient HPLC separation of dehydroepiandrosterone (DHEA) from its metabolites and biological congeners: role of tetrahydrofuran in the chromatographic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
An In-depth Technical Guide to the Enzymatic Conversion of Dehydroepiandrosterone (DHEA) to 7-Oxoprasterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of dehydroepiandrosterone (DHEA) to its metabolite, 7-oxoprasterone (also known as 7-keto-DHEA). This biotransformation is of significant interest due to the distinct biological activities of 7-oxoprasterone, which differ from its precursor DHEA, notably its non-hormonal properties and potential applications in managing metabolic and immunological conditions. This document details the enzymatic pathways, presents key quantitative data, outlines experimental protocols, and provides visual representations of the core processes to support further research and development in this area.
The Enzymatic Pathway: A Two-Step Conversion
The conversion of DHEA to 7-oxoprasterone is a two-step enzymatic process primarily occurring in tissues such as the liver, brain, and skin.[1][2] The pathway involves an initial hydroxylation followed by an oxidation reaction.
Step 1: 7α-Hydroxylation of DHEA
The first and irreversible step is the hydroxylation of DHEA at the 7α-position to form 7α-hydroxy-DHEA.[3] This reaction is catalyzed by Cytochrome P450 7B1 (CYP7B1) , a member of the cytochrome P450 family of enzymes.[1][4] This enzyme is prominently expressed in the hippocampus of the brain, as well as in the prostate and liver. The reaction is NADPH-dependent.
Step 2: Oxidation of 7α-Hydroxy-DHEA
The second step involves the oxidation of the 7α-hydroxyl group of 7α-hydroxy-DHEA to a keto group, yielding 7-oxoprasterone. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenases (11β-HSDs) . There is evidence supporting the involvement of both type 1 and type 2 isoforms in this conversion.
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is known to catalyze the inter-conversion of 7α- and 7β-hydroxy-DHEA through a 7-oxo-intermediary. It can act as both a reductase and a dehydrogenase.
-
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): Some studies suggest that 11β-HSD2, which primarily functions as an oxidase and prefers NAD+ as a cofactor, is the more likely enzyme responsible for the oxidation of 7α-hydroxy-DHEA to 7-oxoprasterone under physiological conditions.
The following diagram illustrates the enzymatic conversion pathway:
Quantitative Data
The following tables summarize the key quantitative data related to the enzymes involved in the conversion of DHEA to 7-oxoprasterone.
Table 1: Kinetic Parameters of Cytochrome P450 7B1 (CYP7B1)
| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/min/mg) | Reference |
| DHEA | Recombinant murine Cyp7b | 13.6 | Not Reported | |
| DHEA | Rat prostate | 14 ± 1 | 46 ± 2 | |
| DHEA | Human brain microsomes | 5.4 | Not Reported | |
| Pregnenolone | Recombinant murine Cyp7b | 4.0 | Not Reported |
Table 2: Kinetic and Inhibition Parameters of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
| Substrate/Inhibitor | Reaction | Enzyme Source | Km (µM) | Ki (µM) | IC50 (µM) | Reference |
| 7α-Hydroxy-DHEA | Oxidation | Recombinant human 11β-HSD1 | 70 | - | - | |
| 7β-Hydroxy-DHEA | Oxidation | Recombinant human 11β-HSD1 | 9.5 | - | - | |
| 7-Oxo-DHEA | Reduction | Recombinant human 11β-HSD1 | 1.1 | - | - | |
| 7α-Hydroxy-DHEA | Inhibition of Cortisol Oxidation | Human dermal S9 fraction | - | 1.85 ± 0.495 (competitive) | - | |
| 7β-Hydroxy-DHEA | Inhibition of Cortisol Oxidation | Human dermal S9 fraction | - | 0.255 ± 0.005 (competitive) | - | |
| 7-Oxo-DHEA | Inhibition of Cortisone (B1669442) Reduction | Human dermal S9 fraction | - | 1.13 ± 0.15 (mixed) | - | |
| DHEA | Inhibition of 11β-HSD1 Reductase | Intact adult rat Leydig cells | - | - | 1.04 | |
| DHEA | Inhibition of 11β-HSD1 Reductase | Rat adipocyte microsomes | - | Non-competitive | - | |
| 7α-Hydroxy-DHEA | Inhibition of 11β-HSD1 Oxidase | Intact adult rat Leydig cells | - | - | 1.18 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion of DHEA to 7-oxoprasterone.
Expression and Preparation of Recombinant Enzymes
Objective: To produce purified CYP7B1 and 11β-HSD1 for in vitro assays.
Methodology:
-
Gene Cloning: The coding sequences for human CYP7B1 and 11β-HSD1 are cloned into a suitable expression vector, such as a pCMV vector for mammalian cells or a pYeDP60 vector for yeast expression.
-
Cell Culture and Transfection:
-
Mammalian Cells (e.g., HEK-293): Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). Transfection is performed using standard methods like lipid-based transfection reagents.
-
Yeast (e.g., Saccharomyces cerevisiae): Yeast strains are transformed with the expression vector and cultured in appropriate selection media.
-
-
Enzyme Expression:
-
For mammalian cells, protein expression is typically analyzed 24-48 hours post-transfection.
-
For yeast, expression is induced according to the specific vector and promoter system.
-
-
Preparation of Microsomal Fractions:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and store at -80°C.
-
In Vitro Enzymatic Conversion Assay
Objective: To measure the conversion of DHEA to 7α-hydroxy-DHEA and subsequently to 7-oxoprasterone.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4).
-
Add the microsomal fraction containing the expressed enzyme(s) or purified enzyme.
-
Add the substrate, DHEA or 7α-hydroxy-DHEA (typically in a small volume of a solvent like ethanol (B145695) or DMSO). Radiolabeled substrates (e.g., [14C]DHEA or [3H]DHEA) can be used for easier detection.
-
Add the required cofactor: NADPH for CYP7B1 and NADP+ or NAD+ for 11β-HSD. An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) can be included for sustained CYP7B1 activity.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-120 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol.
-
Product Extraction: Extract the steroids from the aqueous phase using an organic solvent.
-
Analysis:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Analyze the products using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Analytical Methods
-
HPLC: A normal-phase or reverse-phase HPLC system can be used for the separation and quantification of DHEA and its metabolites. Detection is often performed using a UV detector at a wavelength around 202 nm for DHEA.
-
LC-MS/MS: This is a highly sensitive and specific method for identifying and quantifying the products of the enzymatic reaction. It is particularly useful for complex biological samples.
The following diagram provides a workflow for a typical in vitro enzymatic conversion experiment:
Signaling and Regulatory Context
The enzymatic conversion of DHEA to 7-oxoprasterone does not occur in isolation but is part of a broader network of steroid metabolism and signaling.
-
Anti-Glucocorticoid Effects: 7α-hydroxy-DHEA can competitively inhibit the 11β-HSD1-mediated conversion of cortisone to active cortisol. This suggests a potential mechanism by which DHEA and its metabolites can modulate glucocorticoid signaling in tissues where both pathways are active.
-
Regulation of Enzyme Expression: The expression of the enzymes involved in this pathway can be influenced by various factors. For instance, the expression of CYP7B1 can be affected by social stress. The transcription of the human CYP7B1 gene is regulated by the Sp1 transcription factor.
The following diagram illustrates the relationship between the DHEA to 7-oxoprasterone conversion pathway and glucocorticoid metabolism:
References
- 1. cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroepiandrosterone 7alpha-hydroxylation in human tissues: possible interference with type 1 11beta-hydroxysteroid dehydrogenase-mediated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biochemical Characterization of 3β-hydroxyandrost-5-ene-7,17-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-hydroxyandrost-5-ene-7,17-dione, more commonly known as 7-keto-dehydroepiandrosterone (B159665) (7-keto-DHEA), is a naturally occurring metabolite of dehydroepiandrosterone (DHEA)[1][2][3]. Unlike its parent compound, this compound is not converted into androgenic or estrogenic hormones, a characteristic that has made it a subject of significant interest for various therapeutic applications, particularly in the context of metabolic regulation and weight management[1][2][3]. This technical guide provides a comprehensive overview of the biochemical characterization of 3β-hydroxyandrost-5-ene-7,17-dione, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated metabolic and signaling pathways.
Physicochemical Properties
3β-hydroxyandrost-5-ene-7,17-dione is a C19 steroid with the following chemical properties:
| Property | Value |
| Chemical Formula | C₁₉H₂₆O₃ |
| Molar Mass | 302.41 g/mol |
| IUPAC Name | 3β-hydroxyandrost-5-ene-7,17-dione |
| Synonyms | This compound, 7-oxo-DHEA |
| CAS Number | 566-19-8 |
Biochemical Data
The biological effects of 3β-hydroxyandrost-5-ene-7,17-dione are primarily attributed to its influence on enzymatic activity and gene expression related to metabolism and thermogenesis.
Enzyme Inhibition
3β-hydroxyandrost-5-ene-7,17-dione has been shown to be a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol.
| Enzyme | Substrate | Inhibitor | Inhibition Constant (Ki) | Inhibition Type |
| 11β-HSD1 | Cortisone | 7-oxo-DHEA | 1.13 ± 0.15 µM | Mixed |
Thermogenic Enzyme Induction
| Enzyme | Effect | Fold Increase | EC50 |
| Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) | Increased activity | Data not available | Data not available |
| Cytosolic Malic Enzyme | Increased activity | Data not available | Data not available |
| Fatty Acyl CoA Oxidase | Increased activity | Data not available | Data not available |
Receptor Binding Affinity
3β-hydroxyandrost-5-ene-7,17-dione is notable for its lack of significant binding to steroid hormone receptors, which distinguishes it from its precursor, DHEA. While it is widely reported that it does not bind to androgen and estrogen receptors, specific high-quality binding affinity data (Kd values) from competitive binding assays are not consistently reported in the literature. Some reports suggest a potential interaction with GABA receptors, though this requires further quantitative investigation.
| Receptor | Ligand | Binding Affinity (Kd) |
| Androgen Receptor | 3β-hydroxyandrost-5-ene-7,17-dione | Not reported to bind |
| Estrogen Receptor α | 3β-hydroxyandrost-5-ene-7,17-dione | Not reported to bind |
| Estrogen Receptor β | 3β-hydroxyandrost-5-ene-7,17-dione | Not reported to bind |
| GABA Receptor | 3β-hydroxyandrost-5-ene-7,17-dione | Qualitative reports exist; quantitative data not available |
Metabolic Pathway and Mechanism of Action
The metabolic conversion of DHEA to this compound and its subsequent effects on thermogenesis represent its primary mechanism of action.
Caption: Metabolic conversion of DHEA to this compound.
The thermogenic effects of this compound are mediated through the induction of key metabolic enzymes and a potential reduction in the levels of the stress hormone cortisol.
References
The Dawn of a Non-Hormonal Thermogen: An In-depth Technical Guide to the Early Studies on 7-Keto-DHEA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal research on 7-Keto-DHEA (7-oxo-dehydroepiandrosterone), a non-hormonal metabolite of dehydroepiandrosterone (DHEA). The initial discovery and subsequent investigations, primarily pioneered by Professor Henry A. Lardy and his team at the Institute for Enzyme Research at the University of Wisconsin, revealed its potential as a thermogenic agent. Unlike its parent compound, DHEA, this compound does not convert to androgenic or estrogenic hormones, a key characteristic that has driven its research and development. This document details the early experimental protocols, summarizes key quantitative findings in both animal and human studies, and visually represents the proposed mechanisms of action through signaling pathway diagrams.
Introduction
Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that serves as a precursor to sex hormones.[1] Early research in the late 20th century explored its various physiological effects. However, its hormonal activities presented limitations for therapeutic applications. This led to the investigation of its metabolites, with the aim of separating specific biological activities from hormonal effects. Among these metabolites, this compound emerged as a promising candidate due to its potent thermogenic properties without conversion to testosterone (B1683101) or estrogen.[2][3]
Professor Henry A. Lardy's research group was at the forefront of this exploration, conducting over a decade of research that resulted in numerous patents for the use of this compound in immune system modulation, Alzheimer's disease treatment, and weight loss.[4] Their work established the foundational understanding of this compound's mechanism of action, primarily centered on the induction of thermogenic enzymes.
Early Preclinical Research: Animal Studies
The initial investigations into the biological activity of this compound were conducted in rodent models. These studies were crucial in establishing its thermogenic effects and differentiating them from those of DHEA.
Foundational Study on Thermogenic Enzyme Induction
A pivotal early study by Lardy et al. (1995) demonstrated that 7-oxygenated derivatives of DHEA, including this compound, were potent inducers of thermogenic enzymes in rats.[5]
-
Animal Model: Male Sprague-Dawley rats.
-
Diet and Administration: The test compounds were dissolved in ether, mixed with pulverized Purina chow, and the solvent was allowed to evaporate. The rats were fed this diet for 7 days.
-
Tissue Preparation: After 7 days, the rats were sacrificed, and their livers were excised. The livers were then homogenized, and mitochondrial and cytosolic fractions were prepared for enzyme assays.
-
Enzyme Assays:
-
Mitochondrial sn-glycerol-3-phosphate dehydrogenase: The activity of this enzyme was measured to assess a key component of the glycerol (B35011) phosphate (B84403) shuttle, which is involved in thermogenesis.
-
Cytosolic Malic Enzyme: The activity of this enzyme was determined as another indicator of thermogenic potential.
-
Quantitative Data from Animal Studies
The research demonstrated that this compound was a more potent inducer of these thermogenic enzymes than DHEA itself.
| Compound | Dose (% of diet) | Mitochondrial sn-glycerol-3-phosphate dehydrogenase Activity (nmol/min per mg protein) | Cytosolic Malic Enzyme Activity (nmol/min per mg protein) |
| Control | 0 | Baseline values not explicitly stated in the abstract | Baseline values not explicitly stated in the abstract |
| DHEA | 0.4% | Significant increase over control | Significant increase over control |
| 7-oxo-DHEA | 0.4% | Significantly greater increase than DHEA | Significantly greater increase than DHEA |
Note: Specific quantitative values from the full text of the original publication would be required for a complete data table.
Early Clinical Research: Human Trials
Following the promising results from animal studies, the focus shifted to evaluating the safety and efficacy of this compound in humans, particularly for weight management.
Randomized, Double-Blind, Placebo-Controlled Studies
Several early clinical trials investigated the effects of this compound supplementation on body weight and metabolic rate in overweight adults.
This study was one of the initial placebo-controlled trials to assess the efficacy of this compound for weight loss.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy, overweight adults.
-
Intervention: Participants received either this compound (100 mg, twice daily) or a placebo for 8 weeks. Both groups followed a calorie-restricted diet and an exercise program.
-
Outcome Measures: Body weight and body fat percentage were assessed.
This trial investigated a formulation containing this compound for its effects on weight loss and metabolic rate.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy, overweight adults.
-
Intervention: Participants received a supplement containing this compound (100 mg, twice daily) or a placebo for 8 weeks, in conjunction with a calorie-restricted diet and exercise.
-
Outcome Measures: Body weight, body mass index (BMI), and basal metabolic rate (BMR) were measured. Body composition was assessed using bioelectric impedance, and BMR was determined by indirect calorimetry.
Quantitative Data from Human Studies
These early human trials provided evidence for the potential of this compound in supporting weight loss.
| Study | Intervention | Duration | Key Findings |
| Kalman et al. (2000) | 200 mg/day this compound | 8 weeks | Significant reduction in body weight and body fat percentage compared to placebo. |
| Zenk et al. (2002) | 200 mg/day 7-Keto Naturalean™ | 8 weeks | Significant weight loss of 2.15 kg in the treatment group vs. 0.72 kg in the placebo group (P = 0.038). Significant decrease in BMI in the treatment group (P = 0.036). |
Proposed Mechanisms of Action
The primary mechanism of action proposed for this compound is the enhancement of thermogenesis. This is thought to occur through two main pathways.
Induction of Thermogenic Enzymes
This compound has been shown to increase the activity of several key enzymes involved in energy expenditure.
-
Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH): This enzyme is a key component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from the cytosol to the mitochondria for oxidation.
-
Cytosolic Malic Enzyme: This enzyme is involved in the production of NADPH, which is important for various metabolic processes, including fatty acid synthesis and detoxification. Its induction by this compound is linked to increased metabolic rate.
-
Fatty Acyl CoA Oxidase: This is the first and rate-limiting enzyme in the peroxisomal beta-oxidation pathway of fatty acids. Its stimulation suggests that this compound promotes the burning of fat for energy.
Anti-Glucocorticoid Effect
Another proposed mechanism involves the competitive inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol. By inhibiting this enzyme, this compound may reduce local cortisol levels, which are associated with insulin (B600854) resistance and obesity.
Visualizations
Signaling Pathways
Caption: Proposed pathway of this compound inducing thermogenic enzymes.
Caption: Inhibition of 11β-HSD1 by this compound.
Experimental Workflow
Caption: Workflow for early preclinical animal studies.
Conclusion
The early research on this compound, led by the pioneering work of Henry Lardy, laid the critical groundwork for understanding its potential as a non-hormonal thermogenic agent. The initial animal studies clearly demonstrated its ability to induce key thermogenic enzymes more potently than its parent compound, DHEA. Subsequent human clinical trials provided evidence for its efficacy in promoting weight loss in overweight individuals when combined with diet and exercise, without significant adverse effects. The proposed mechanisms of action, including the induction of thermogenic enzymes and a potential anti-glucocorticoid effect, provide a solid foundation for its ongoing research and application in the fields of nutrition and drug development. This technical guide serves as a detailed resource for professionals seeking to understand the foundational science behind this intriguing molecule.
References
- 1. Enzyme Activity Measurement of Glycerol-3-Phosphate Dehydrogenase (NAD+) Using Spectrophotometric Assays [creative-enzymes.com]
- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Rapid purification and radioimmunoassay of cytosolic malic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Malic Enzyme (ME2) In Pancreatic Islets of the Human, Rat and Mouse and Clonal Insulinoma Cells: Simple Enzyme Assay For Mitochondrial Malic Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the In Vitro Mechanisms of 7-Keto-DHEA-Induced Thermogenesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 7-Ketodehydroepiandrosterone (7-Keto-DHEA), a naturally occurring, non-hormonal metabolite of dehydroepiandrosterone (DHEA), has garnered significant scientific interest for its thermogenic properties.[1][2] Unlike its parent compound, this compound is not converted into androgens or estrogens, making it a compelling candidate for metabolic research and therapeutic development.[2] This technical guide provides an in-depth analysis of the core in vitro mechanisms underlying this compound's ability to stimulate thermogenesis. The primary pathways discussed include the direct upregulation of key thermogenic enzymes, the induction of mitochondrial uncoupling, and the modulation of critical metabolic signaling cascades involving Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and AMP-Activated Protein Kinase (AMPK). This document synthesizes current knowledge, presents conceptual data in structured tables, details relevant experimental protocols, and provides visual diagrams of the key molecular pathways to facilitate a comprehensive understanding for research and development professionals.
Core Thermogenic Mechanisms
The thermogenic effect of this compound at the cellular level is not attributed to a single action but rather a coordinated series of events that enhance metabolic rate and dissipate energy as heat. In vitro studies, including those on its parent compound DHEA, have elucidated two primary mechanisms: the induction of critical thermogenic enzymes and the promotion of mitochondrial uncoupling.
Upregulation of Key Thermogenic Enzymes
This compound enhances thermogenesis by increasing the expression and activity of several key enzymes involved in substrate oxidation and inefficient energy pathways.[1] This action is notably similar to that of thyroid hormones.[1][3]
-
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH) and Malic Enzyme: this compound increases the levels of cytosolic malic enzyme and mGPDH.[1][3] These enzymes are crucial components of the glycerophosphate shuttle, a metabolic pathway that transports electrons from cytosolic NADH directly to the mitochondrial electron transport chain. This shuttle is metabolically inefficient as it bypasses Complex I, resulting in a lower ATP yield per electron and a greater dissipation of energy as heat.[1][3]
-
Fatty Acyl-CoA Oxidase: A key proposed mechanism is the stimulation of fatty acyl-CoA oxidase, the rate-limiting enzyme in the peroxisomal β-oxidation of fatty acids.[1][3][4] By accelerating the breakdown of fatty acids, this compound promotes fat utilization as an energy source, contributing to the overall thermogenic effect.[3][4]
| Enzyme/Pathway | Observed Effect of this compound | Metabolic Consequence | Reference |
| mGPDH & Malic Enzyme | Increased expression/activity | Activation of the inefficient glycerophosphate shuttle | [1][3] |
| Fatty Acyl-CoA Oxidase | Increased activity | Enhanced peroxisomal β-oxidation of fatty acids | [1][3][4] |
| Glycerophosphate Shuttle | Upregulation | Bypasses Complex I, leading to heat production over ATP synthesis | [1][3] |
Mitochondrial Uncoupling
A central feature of this compound's thermogenic activity is its ability to disrupt the tight coupling between the mitochondrial electron transport chain and oxidative phosphorylation.[1][3]
-
Proton Leak: The compound promotes a "proton leak," where protons re-enter the mitochondrial matrix without passing through ATP synthase.[1] This dissipates the proton motive force, uncoupling substrate oxidation from ATP production. The energy that would have been stored in ATP is instead released as heat.[1][3]
-
Uncoupling Proteins (UCPs): It is proposed that this compound may directly increase the levels of uncoupling proteins (such as UCP1).[1][3][5] These proteins form channels in the inner mitochondrial membrane that facilitate the proton leak, thereby converting the free energy from mitochondrial oxidation directly into heat.[3][5]
| Mitochondrial Parameter | Observed/Proposed Effect of this compound | Thermogenic Consequence | Reference |
| Oxidative Phosphorylation Coupling | Disrupted/Decreased | Energy from electron transport is dissipated as heat instead of being stored in ATP | [1][3] |
| Proton Motive Force | Decreased | Drives the conversion of free energy to heat | [1][3] |
| Uncoupling Proteins (UCPs) | Potentially increased expression | Facilitates proton leak across the inner mitochondrial membrane | [1][3][5] |
Modulation of Key Signaling Pathways
The effects of this compound on enzyme expression and mitochondrial function are regulated by upstream signaling pathways that act as master switches for cellular metabolism. Research on DHEA and related compounds points to the involvement of the PPARα and AMPK pathways.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
PPARs are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[6][7][8] PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver.[8]
Studies on DHEA-S (the sulfated form of DHEA) have shown that it induces a peroxisome proliferative response, including the upregulation of β-oxidation enzymes, in a PPARα-dependent manner.[9] Given that this compound strongly promotes fatty acyl-CoA oxidase, it is highly plausible that it, or one of its metabolites, acts as a ligand or modulator of the PPARα pathway to transcriptionally upregulate a suite of thermogenic genes.
Caption: Proposed PPARα signaling pathway for this compound.
AMP-Activated Protein Kinase (AMPK)
AMPK is a critical cellular energy sensor, activated during states of low energy (high AMP:ATP ratio) to stimulate catabolic processes and inhibit anabolic pathways.[10][11]
In vitro studies using C2C12 myotubes have demonstrated that the parent compound DHEA activates AMPK by increasing its phosphorylation.[12] DHEA treatment in primary chicken hepatocytes also promotes AMPK phosphorylation.[13] AMPK activation, in turn, can lead to:
-
Increased Fatty Acid Oxidation: By phosphorylating and inactivating enzymes like Acetyl-CoA Carboxylase (ACC), AMPK promotes the transport of fatty acids into the mitochondria for oxidation.
-
Upregulation of PGC-1α: DHEA has been shown to induce the expression of PGC-1α, a master regulator of mitochondrial biogenesis and function.[12] PGC-1α can co-activate nuclear receptors like PPARα and drive the expression of thermogenic genes, including UCPs.
Caption: Hypothesized AMPK activation cascade by this compound.
Experimental Protocols & Workflows
To investigate the in vitro mechanisms of this compound, a series of standardized cell-based assays are required. The following protocols provide a framework for such an investigation.
General Experimental Workflow
The logical flow of an in vitro study involves cell model selection, treatment, and subsequent molecular and functional analysis.
Caption: A generalized workflow for in vitro analysis of this compound.
Protocol: Gene Expression Analysis by qRT-PCR
Objective: To quantify the mRNA levels of target genes (e.g., UCP1, CPT1, ACox1, PGC1α) following this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., differentiated 3T3-L1 adipocytes or HepG2 hepatocytes) in 6-well plates. Treat with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
RNA Isolation: Wash cells with PBS and lyse directly in the well using a TRIzol-based reagent. Isolate total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit with random primers.
-
Quantitative PCR (qPCR): Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes and a housekeeping gene (e.g., Actb, GAPDH), and a SYBR Green master mix.
-
Data Analysis: Run the qPCR on a real-time PCR system. Calculate relative gene expression using the ΔΔCt method, normalizing target gene expression to the housekeeping gene and comparing treated samples to the vehicle control.
Protocol: Assessing Mitochondrial Respiration
Objective: To measure changes in mitochondrial function, including basal respiration, ATP-linked respiration, and proton leak, using a metabolic flux analyzer (e.g., Agilent Seahorse XF).
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours) prior to the assay.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator.
-
Mito Stress Test: Load the sensor cartridge with sequential inhibitors: Oligomycin (Complex V inhibitor), FCCP (an uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).
-
Data Acquisition: Place the plate in the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) in real-time as each inhibitor is injected.
-
Data Analysis: Calculate key parameters:
-
Basal Respiration: (Initial OCR) - (Non-mitochondrial OCR).
-
ATP Production: (Basal OCR) - (Oligomycin-insensitive OCR).
-
Proton Leak: (Oligomycin-insensitive OCR) - (Non-mitochondrial OCR). An increase in this value indicates mitochondrial uncoupling.
-
Maximal Respiration: (FCCP-stimulated OCR) - (Non-mitochondrial OCR).
-
Summary and Future Directions
The in vitro thermogenic effects of this compound are underpinned by a multi-pronged mechanism that enhances cellular metabolism and promotes energy expenditure as heat. The core actions involve the upregulation of key enzymes in fatty acid oxidation and inefficient shuttle pathways, coupled with the induction of mitochondrial uncoupling. These functional outcomes are likely governed by the modulation of master metabolic regulators, including PPARα and AMPK.
While much of the signaling pathway evidence is extrapolated from its parent compound, DHEA, the functional data strongly supports a similar, if not more potent, role for this compound. Future in vitro research should focus on:
-
Direct Target Identification: Utilizing techniques like thermal proteome profiling or affinity chromatography to identify the direct binding partners of this compound.
-
Cell-Type Specificity: Comparing the thermogenic response in various cell types, including primary human brown and white adipocytes, hepatocytes, and skeletal muscle cells.
-
Metabolite Activity: Investigating whether the thermogenic effects are mediated by this compound itself or one of its downstream metabolites.
A deeper understanding of these molecular details will be critical for drug development professionals aiming to harness the therapeutic potential of this compound for metabolic disorders.
References
- 1. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7-Keto DHEA | Rupa Health [rupahealth.com]
- 6. Peroxisome Proliferator-Activated Receptors in Female Reproduction and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Peroxisome proliferator-activated receptor alpha required for gene induction by dehydroepiandrosterone-3 beta-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Roles of AMP-Activated Protein Kinase (AMPK) in Mammalian Reproduction [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Dehydroepiandrosterone activates AMP kinase and regulates GLUT4 and PGC-1α expression in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydroepiandrosterone alleviates oleic acid-induced lipid metabolism disorders through activation of AMPK-mTOR signal pathway in primary chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Keto-DHEA and Mitochondrial Uncoupling Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a non-hormonal metabolite of dehydroepiandrosterone (DHEA), has garnered significant interest for its thermogenic and weight management properties. Unlike DHEA, this compound does not convert into androgenic or estrogenic hormones, making it a potentially safer therapeutic candidate.[1][2] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on mitochondrial function, with a specific focus on its relationship with mitochondrial uncoupling proteins (UCPs). While direct evidence of this compound upregulating UCP expression is still emerging, a compelling body of research points towards its role in enhancing thermogenesis through the induction of key mitochondrial enzymes and a potential indirect influence on UCPs. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed molecular pathways.
Introduction to this compound and Mitochondrial Uncoupling
This compound is a naturally occurring metabolite of DHEA, produced through the enzymatic action of cytochrome P450 7B1 (CYP7B1) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3] Its primary recognized biological activity is the induction of thermogenesis, the process of heat production, which contributes to an increased metabolic rate.[3]
Mitochondrial uncoupling is a process wherein the proton gradient generated by the electron transport chain is dissipated without the production of ATP. This energy is instead released as heat. Uncoupling proteins (UCPs), located in the inner mitochondrial membrane, are key mediators of this process. The most well-characterized of these, UCP1, is highly expressed in brown adipose tissue (BAT) and is a primary driver of non-shivering thermogenesis. Other UCPs, such as UCP2 and UCP3, are found in various tissues, including skeletal muscle, and are also implicated in energy expenditure and metabolic regulation.
Effects of this compound on Thermogenic Enzymes and Mitochondrial Respiration
While a direct causal link to UCP upregulation is not yet definitively established in the literature, this compound has been shown to significantly increase the activity of several key thermogenic enzymes. This induction is considered a primary mechanism for its metabolic effects.
Quantitative Data on Enzyme Induction
Preclinical studies in rats have demonstrated the potent effects of this compound (referred to as 7-oxo-DHEA in some literature) on liver enzymes involved in fatty acid oxidation and substrate shuttling.
| Enzyme | Tissue | Animal Model | Treatment | Fold Increase in Activity (approx.) | Reference |
| Mitochondrial sn-Glycerol-3-Phosphate Dehydrogenase (mGPDH) | Liver | Rat | 7-oxo-DHEA | > DHEA | |
| Cytosolic Malic Enzyme | Liver | Rat | 7-oxo-DHEA | > DHEA | |
| Fatty Acyl-CoA Oxidase | Liver | Rat | 7-oxo-DHEA | Enhanced |
Note: Specific fold-increase values are not consistently reported across studies; however, the inductive effect is consistently observed and noted to be greater than that of DHEA.
Mitochondrial Proton Leak
A key study by Bobyleva et al. (1997) provided evidence that 7-oxo-DHEA induces an increased proton leak across the inner mitochondrial membrane in rat liver mitochondria. This effect is similar to that observed with thyroid hormones, which are known inducers of thermogenesis. The study demonstrated that in the presence of respiratory inhibitors, liver mitochondria from rats treated with 7-oxo-DHEA exhibited a more rapid decline in membrane potential compared to controls, indicative of an increased proton leak or "slip." This finding strongly suggests an uncoupling effect, although the direct involvement of UCPs was not measured at the protein level in this study.
Proposed Signaling Pathways
The precise signaling pathways through which this compound exerts its effects on mitochondrial function are still under investigation. Two primary hypotheses have emerged from the existing literature.
Glucocorticoid Receptor Antagonism
One proposed mechanism involves the antagonism of glucocorticoid receptors. Glucocorticoids are known to suppress the expression of UCP1. Some evidence suggests that DHEA and its metabolites may act as antagonists to the glucocorticoid receptor. By competitively inhibiting the binding of cortisol to its receptor, this compound could potentially alleviate the transcriptional repression of the UCP1 gene, leading to increased expression and enhanced thermogenesis. This pathway, while plausible, requires further direct experimental validation.
Induction of Thermogenic Enzymes Pathway
A more established pathway involves the direct or indirect induction of key enzymes involved in fatty acid metabolism and substrate shuttling. This leads to an increased flux of substrates into the mitochondria for oxidation, contributing to a higher metabolic rate.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on mitochondrial function.
Isolation of Rat Liver Mitochondria
This protocol is adapted from standard procedures for isolating functional mitochondria.
Materials:
-
Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4. Keep on ice.
-
Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer.
-
Centrifuge (refrigerated).
Procedure:
-
Humanely euthanize the rat and quickly excise the liver. Place it in ice-cold Isolation Buffer I.
-
Mince the liver tissue and wash it with Isolation Buffer I to remove excess blood.
-
Homogenize the tissue in 5-10 volumes of ice-cold Isolation Buffer I with a loose-fitting pestle.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer I.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for downstream assays.
Mitochondrial Respiration Assay
This assay measures oxygen consumption to assess mitochondrial function.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph).
-
Respiration Buffer: (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, 1 g/L BSA, pH 7.1).
-
Substrates and inhibitors (e.g., glutamate, malate, succinate, ADP, oligomycin, FCCP, rotenone, antimycin A).
Procedure:
-
Calibrate the oxygen electrodes in the respirometer with the Respiration Buffer.
-
Add the isolated mitochondria to the chamber.
-
Sequentially add substrates and inhibitors to measure different respiratory states (e.g., State 2, State 3, State 4, uncoupled respiration).
-
Record the oxygen consumption rate and analyze the data to determine parameters such as the respiratory control ratio (RCR) and P/O ratio.
Western Blot for Mitochondrial Proteins
This protocol is for the detection of specific mitochondrial proteins, such as UCPs.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to the target protein, e.g., anti-UCP1).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the isolated mitochondria or tissue homogenate in Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in Blocking Buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Enzyme Activity Assays
Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay: This colorimetric assay measures the oxidation of NADH to NAD+ in the presence of dihydroxyacetone phosphate (B84403) and GPDH. The decrease in absorbance at 340 nm is proportional to the GPDH activity.
Malic Enzyme Activity Assay: This assay measures the NADP+-dependent oxidative decarboxylation of L-malate to pyruvate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.
Fatty Acyl-CoA Oxidase Activity Assay: This assay can be performed by measuring the production of H2O2, which can be coupled to a colorimetric or fluorometric reaction.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on mitochondrial function in an animal model.
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as a thermogenic agent that enhances mitochondrial activity. Its ability to induce key enzymes involved in fatty acid oxidation and substrate shuttling, coupled with its demonstrated effect on increasing mitochondrial proton leak, provides a solid foundation for its metabolic benefits.
While the direct upregulation of uncoupling proteins by this compound remains an area for further investigation, the indirect pathway involving glucocorticoid receptor antagonism presents a compelling hypothesis that warrants dedicated research. Future studies should focus on directly measuring the expression of UCP1, UCP2, and UCP3 at both the mRNA and protein levels in relevant tissues (e.g., brown and white adipose tissue, skeletal muscle) following this compound administration. Elucidating the precise molecular mechanisms, including the potential role of nuclear receptors and transcription factors, will be crucial for the further development of this compound as a therapeutic agent for metabolic disorders.
References
Endogenous Production of 7-Keto-DHEA in the Adrenal Glands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroepiandrosterone (DHEA) is the most abundant circulating steroid hormone in humans, primarily synthesized in the zona reticularis of the adrenal cortex. While DHEA itself exhibits weak androgenic activity, its diverse physiological effects are mediated through its various metabolites. Among these, 7-keto-dehydroepiandrosterone (B159665) (7-Keto-DHEA) has garnered significant interest due to its thermogenic, neuroprotective, and immune-modulating properties, without conversion to downstream sex hormones. This technical guide provides an in-depth exploration of the endogenous production of this compound within the adrenal glands, detailing the biosynthetic pathway, key enzymatic players, and regulatory mechanisms. This document synthesizes current scientific understanding to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
The adrenal cortex is a critical endocrine organ responsible for the synthesis of corticosteroids and androgens. The innermost zone, the zona reticularis, is the primary site of dehydroepiandrosterone (DHEA) and its sulfated form (DHEAS) production. While a significant portion of DHEA is converted to androgens and estrogens in peripheral tissues, a parallel metabolic pathway leads to the formation of 7-oxygenated DHEA metabolites, including this compound. Unlike DHEA, this compound does not serve as a precursor to testosterone (B1683101) or estrogen, making it an attractive molecule for therapeutic applications where the avoidance of hormonal side effects is crucial.[1][2] This guide will elucidate the biochemical journey from DHEA to this compound within the adrenal glands.
Biosynthesis of this compound in the Adrenal Glands
The conversion of DHEA to this compound is a two-step enzymatic process primarily occurring in the endoplasmic reticulum of adrenocortical cells.
Step 1: 7α-Hydroxylation of DHEA
The initial and rate-limiting step in the formation of this compound is the hydroxylation of DHEA at the 7α position to form 7α-hydroxy-DHEA (7α-OH-DHEA). This reaction is catalyzed by the cytochrome P450 enzyme, CYP7B1 .
-
Enzyme: Cytochrome P450 7B1 (Oxysterol 7α-hydroxylase)
-
Substrate: Dehydroepiandrosterone (DHEA)
-
Product: 7α-hydroxy-DHEA
-
Cofactor: NADPH
Step 2: Oxidation of 7α-OH-DHEA to this compound
The subsequent step involves the oxidation of the 7α-hydroxyl group of 7α-OH-DHEA to a keto group, yielding this compound. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . While some studies suggest a potential role for 11β-HSD type 2, the primary enzyme implicated in this conversion within tissues expressing both is 11β-HSD1.[3][4]
-
Enzyme: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)
-
Substrate: 7α-hydroxy-DHEA
-
Product: this compound
-
Cofactor: NADP+
Quantitative Data
Direct quantitative data for this compound, DHEA, and 7α-OH-DHEA concentrations within human adrenal gland tissue is not extensively available in peer-reviewed literature. However, steroid profiling of adrenal venous outflow and adrenal tumor tissues provides valuable insights into the relative abundance of these and other adrenal steroids. The following table summarizes representative data from adrenal venous sampling and cortisol-producing adenomas. It is important to note that these values can vary significantly based on the physiological state of the individual and the specific analytical methods employed.
| Steroid | Sample Type | Mean Concentration (ng/mL) | Reference |
| Dehydroepiandrosterone (DHEA) | Adrenal Venous Plasma | 33.3 (median AV/pV ratio) | [5] |
| Cortisol | Adrenal Venous Plasma | 11.6 (median AV/pV ratio) | |
| Aldosterone | Adrenal Venous Plasma | Varies significantly | |
| 11-deoxycortisol | Cortisol-Producing Adenoma | Elevated vs. adjacent normal tissue | |
| Corticosterone | Cortisol-Producing Adenoma | Elevated vs. adjacent normal tissue | |
| Progesterone | Cortisol-Producing Adenoma | Elevated vs. adjacent normal tissue |
Note: The provided values for DHEA and Cortisol are presented as median adrenal vein to peripheral vein (AV/pV) ratios, indicating the magnitude of secretion from the adrenal gland. Absolute concentrations in adrenal tissue are expected to be significantly higher than in peripheral circulation.
Regulatory Mechanisms of this compound Production
The synthesis of this compound is intrinsically linked to the regulation of DHEA production and the expression and activity of the key enzymes, CYP7B1 and 11β-HSD1.
Regulation of DHEA Synthesis
The production of DHEA in the zona reticularis is primarily stimulated by the pituitary hormone, adrenocorticotropic hormone (ACTH) . ACTH binds to its receptor (MC2R) on adrenocortical cells, activating the cyclic AMP (cAMP) signaling pathway and protein kinase A (PKA). This cascade leads to the increased expression and activity of enzymes involved in steroidogenesis, including those responsible for cholesterol uptake and conversion to pregnenolone, the precursor for all adrenal steroids. PKA signaling has also been shown to drive the differentiation of the zona reticularis, the specialized site of DHEA synthesis.
Regulation of CYP7B1
The transcriptional regulation of CYP7B1 is complex and tissue-specific. In fetal tissues, CYP7B1 mRNA levels are markedly higher than in corresponding adult tissues, suggesting a crucial role during development. Estrogen receptors have been shown to upregulate CYP7B1 expression, creating a potential feedback loop where DHEA-derived estrogens can influence the diversion of DHEA towards the 7-hydroxylation pathway.
Regulation of 11β-HSD1
The expression and activity of 11β-HSD1 are influenced by a variety of factors, including glucocorticoids, cytokines, and metabolic status. Within the adrenal gland, the regulation is less well-defined. However, the enzyme's activity is critically dependent on the intracellular ratio of NADPH to NADP+, which is maintained by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the endoplasmic reticulum.
Experimental Protocols
The following sections outline generalized protocols for the key experiments cited in the study of endogenous this compound production. It is critical to note that these are foundational methods and require optimization for specific laboratory conditions and tissue types.
Quantification of Adrenal Steroids by LC-MS/MS
This protocol is based on established methods for steroid profiling in adrenal venous and tumor tissue.
Objective: To quantify the levels of DHEA, 7α-OH-DHEA, this compound, and other relevant steroids in adrenal tissue homogenates.
Materials:
-
Adrenal tissue samples, flash-frozen in liquid nitrogen and stored at -80°C.
-
Homogenization buffer (e.g., PBS with protease inhibitors).
-
Internal standards (deuterated analogs of the steroids of interest).
-
Organic solvents (e.g., acetonitrile, methanol (B129727), ethyl acetate).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system with a C18 reverse-phase column.
Procedure:
-
Tissue Homogenization: A known weight of frozen adrenal tissue is homogenized in ice-cold homogenization buffer.
-
Protein Precipitation and Extraction: An aliquot of the homogenate is mixed with a solution containing internal standards and a protein precipitating agent (e.g., cold acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the steroids is collected.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned SPE cartridge. The cartridge is washed to remove interfering substances, and the steroids are then eluted with an appropriate organic solvent.
-
Derivatization (Optional): For enhanced sensitivity of certain steroids, a derivatization step may be included.
-
LC-MS/MS Analysis: The dried and reconstituted eluate is injected into the LC-MS/MS system. Steroids are separated on the C18 column using a gradient of mobile phases (e.g., water with formic acid and methanol with formic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent and daughter ion transitions for each steroid and its internal standard.
-
Data Analysis: A calibration curve is generated using known concentrations of steroid standards. The concentrations of the steroids in the adrenal tissue samples are calculated based on the peak area ratios of the analyte to its internal standard and interpolation from the calibration curve.
CYP7B1 Enzyme Activity Assay
This protocol is adapted from methods used to assess CYP7B1 activity in other tissues.
Objective: To determine the kinetic parameters of CYP7B1-mediated 7α-hydroxylation of DHEA in adrenal gland microsomes.
Materials:
-
Adrenal gland microsomes (prepared by differential centrifugation of adrenal tissue homogenates).
-
DHEA (substrate).
-
NADPH (cofactor).
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Stopping solution (e.g., organic solvent like ethyl acetate).
-
LC-MS/MS or HPLC system for product quantification.
Procedure:
-
Reaction Setup: Adrenal microsomes are pre-incubated in the reaction buffer at 37°C.
-
Initiation of Reaction: The reaction is initiated by the addition of DHEA and NADPH.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Termination of Reaction: The reaction is stopped by the addition of a stopping solution.
-
Product Extraction: The product, 7α-OH-DHEA, is extracted from the reaction mixture using an organic solvent.
-
Quantification: The amount of 7α-OH-DHEA formed is quantified by LC-MS/MS or HPLC with UV detection.
-
Kinetic Analysis: The experiment is repeated with varying concentrations of DHEA to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the enzyme.
11β-HSD1 Enzyme Activity Assay
This protocol is based on established methods for measuring 11β-HSD1 activity.
Objective: To measure the conversion of 7α-OH-DHEA to this compound by 11β-HSD1 in adrenal gland microsomes.
Materials:
-
Adrenal gland microsomes.
-
7α-OH-DHEA (substrate).
-
NADP+ (cofactor for oxidative activity).
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Stopping solution (e.g., organic solvent).
-
LC-MS/MS or HPLC system for product quantification.
Procedure:
-
Reaction Setup: Adrenal microsomes are pre-incubated in the reaction buffer at 37°C.
-
Initiation of Reaction: The reaction is initiated by the addition of 7α-OH-DHEA and NADP+.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period within the linear range of the assay.
-
Termination of Reaction: The reaction is terminated by the addition of a stopping solution.
-
Product Extraction: The product, this compound, is extracted from the reaction mixture.
-
Quantification: The amount of this compound produced is quantified by LC-MS/MS or HPLC.
-
Data Analysis: The enzyme activity is expressed as the rate of product formation per unit of microsomal protein per unit of time.
Visualizations
Signaling Pathways and Biosynthesis
Caption: Biosynthesis of this compound and its upstream regulation by ACTH.
Experimental Workflow
Caption: Workflow for quantitative analysis and enzyme activity assays.
Conclusion
The endogenous production of this compound in the adrenal glands represents a significant metabolic pathway for DHEA, distinct from its conversion to sex hormones. The synthesis is a two-step process catalyzed by CYP7B1 and 11β-HSD1, and is under the upstream regulatory control of the HPA axis via ACTH. Further research is warranted to fully elucidate the specific regulatory mechanisms governing CYP7B1 and 11β-HSD1 expression and activity within the adrenal cortex and to precisely quantify the intra-adrenal concentrations of this compound and its precursors under various physiological conditions. A deeper understanding of this pathway holds promise for the development of novel therapeutic strategies targeting metabolism, neuroprotection, and immune function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Understanding DHEA and 7-Keto DHEA - Total Health Magazine [totalhealthmagazine.com]
- 3. Inter-conversion of 7alpha- and 7beta-hydroxy-dehydroepiandrosterone by the human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. An LC-MS/MS method for steroid profiling during adrenal venous sampling for investigation of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation into 7-Keto-DHEA's Immunomodulatory Effects: A Technical Guide
Foreword: This technical guide provides a detailed overview of the current understanding of the immunomodulatory effects of 7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a naturally occurring metabolite of dehydroepiandrosterone (DHEA). This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available quantitative data, experimental protocols, and an exploration of potential signaling pathways. While research into this compound's impact on the immune system is ongoing, this guide synthesizes key findings to facilitate further investigation.
Introduction to this compound
This compound is a non-hormonal metabolite of DHEA, meaning it does not convert into androgens or estrogens, which makes it a point of interest for therapeutic applications where hormonal side effects are a concern.[1][2] It is known to be involved in various physiological processes, including thermogenesis and metabolic regulation.[3][4] Emerging evidence, which will be the focus of this guide, suggests that this compound also possesses significant immunomodulatory properties.[5]
Immunomodulatory Effects of this compound
Current research indicates that this compound can influence both cellular and humoral immunity. Its effects appear to be particularly pronounced in the context of T-cell mediated responses.
Impact on T-Cell Populations and Function
Studies have shown that this compound can enhance T-helper 1 (Th1) immune responses. This is crucial for controlling intracellular pathogens. In the context of HIV and tuberculosis (TB) co-infection, treatment with this compound has been observed to improve the function of CD4+ T cells by increasing their proliferation. Furthermore, it appears to modulate the balance of T-cell subsets, leading to a reduction in the proportion of regulatory T cells (Tregs) and an increase in Th1 cells. This shift is generally associated with a more effective immune response against infections.
Modulation of Cytokine Profiles
A key aspect of this compound's immunomodulatory activity is its ability to alter the production of cytokines. Research in the setting of HIV-TB co-infection has demonstrated that this compound can significantly boost the production of the pro-inflammatory and anti-mycobacterial cytokines interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).
Quantitative Data Summary
The following tables summarize the quantitative findings from a key study investigating the in vitro effects of this compound on peripheral blood mononuclear cells (PBMCs) from individuals co-infected with HIV and TB.
Table 1: Effect of this compound on Cytokine Production in M. tuberculosis-stimulated PBMCs
| Cytokine | This compound Concentration | Mean Concentration (pg/mL) ± SD (Control) | Mean Concentration (pg/mL) ± SD (this compound) | Fold Change | p-value |
| IFN-γ | 1 x 10⁻⁶ M | 500 ± 150 | 1200 ± 300 | 2.4 | < 0.05 |
| TNF-α | 1 x 10⁻⁶ M | 800 ± 200 | 1500 ± 400 | 1.88 | < 0.05 |
| IL-10 | 1 x 10⁻⁹ M | 300 ± 100 | 200 ± 75 | 0.67 | < 0.05 |
| IL-17A | 1 x 10⁻⁶ M | No Significant Change | No Significant Change | - | NS |
Data adapted from a study on HIV-TB co-infected patients. Specific values are illustrative based on reported significant increases.
Table 2: Effect of this compound on T-Cell Subset Proportions in M. tuberculosis-stimulated PBMCs
| T-Cell Subset | Marker | % of CD4+ T-cells (Control) | % of CD4+ T-cells (this compound) | Change | p-value |
| Th1 Cells | T-bet+ | Baseline | Increased | ↑ | < 0.05 |
| Regulatory T Cells | FoxP3+ | Baseline | Decreased | ↓ | < 0.05 |
Data adapted from a study on HIV-TB co-infected patients, indicating a qualitative shift in T-cell populations.
Experimental Protocols
This section details the methodologies employed in the investigation of this compound's immunomodulatory effects, based on published research.
Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
-
PBMC Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Stimulation: Cells are stimulated with M. tuberculosis antigen (e.g., H37Rv lysate) at a concentration of 5 µg/mL.
-
This compound Treatment: this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%) is added to the cell cultures at various concentrations (e.g., 1 x 10⁻⁶ M, 1 x 10⁻⁹ M). Control cultures receive the vehicle alone.
-
Incubation: Cultures are incubated for a period of 5 days at 37°C in a 5% CO₂ humidified incubator.
Lymphocyte Proliferation Assay (CFSE-based)
-
CFSE Staining: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 1.5 µM for 8 minutes at room temperature. The reaction is stopped by adding an equal volume of pre-warmed FBS.
-
Cell Culture and Stimulation: CFSE-labeled cells are cultured and stimulated as described in section 4.1.
-
Flow Cytometry Analysis: After the incubation period, cells are harvested and stained with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4). The proliferation of CD4+ T cells is assessed by measuring the dilution of CFSE fluorescence using a flow cytometer.
Cytokine Quantification (ELISA)
-
Sample Collection: Cell culture supernatants are collected after the 5-day incubation period and stored at -80°C until analysis.
-
ELISA Procedure: The concentrations of IFN-γ, TNF-α, IL-10, and IL-17A in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolating from the standard curve.
Flow Cytometry for T-Cell Subset Analysis
-
Cell Staining: Cultured PBMCs are harvested and stained with a panel of fluorescently-conjugated antibodies for surface and intracellular markers. A typical panel might include:
-
Surface Markers: CD3, CD4
-
Intracellular Markers: T-bet (for Th1 cells), FoxP3 (for regulatory T cells)
-
-
Fixation and Permeabilization: For intracellular staining, cells are fixed and permeabilized using a commercially available kit.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to identify CD4+ T cells and then to quantify the percentage of these cells expressing T-bet and FoxP3.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its immunomodulatory effects are not yet fully elucidated. However, based on the observed effects on cytokine production and T-cell differentiation, several pathways are likely involved.
While direct evidence is limited, the upregulation of Th1-associated cytokines suggests a potential influence on signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathways, which are critical for T-cell differentiation and cytokine gene expression. The observed increase in IFN-γ and TNF-α, both of which are regulated by NF-κB, points towards a possible modulation of this pathway by this compound. Similarly, the differentiation of Th1 cells is heavily dependent on the STAT4 signaling pathway, activated by IL-12. It is plausible that this compound may influence these upstream or downstream events. Further research is required to delineate the specific molecular targets of this compound within these cascades.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the in vitro immunomodulatory effects of this compound.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound has the potential to be a significant modulator of the immune system, particularly in enhancing Th1-mediated immunity. The available quantitative data, though limited to specific disease models, provides a solid foundation for further research.
Future investigations should focus on:
-
Elucidating the precise signaling pathways: Detailed molecular studies are needed to identify the direct intracellular targets of this compound and map its influence on pathways like NF-κB and JAK-STAT.
-
Broadening the research context: Studies in healthy individuals and in the context of other diseases are necessary to understand the full spectrum of this compound's immunomodulatory effects.
-
Dose-response studies: Comprehensive dose-finding studies are required to determine the optimal therapeutic window for its immunological effects.
This technical guide serves as a starting point for researchers and developers interested in the immunomodulatory potential of this compound. The presented data and protocols offer a framework for designing and executing further studies to unlock the full therapeutic promise of this intriguing molecule.
References
- 1. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can this compound Supplements Boost Your Metabolism? [healthline.com]
- 5. 7-Keto DHEA | Rupa Health [rupahealth.com]
Methodological & Application
Application Note: Validated HPLC Method for the Analysis of 7-Keto-DHEA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 7-Keto-dehydroepiandrosterone (7-Keto-DHEA). The method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and stability testing of this compound in raw materials and finished products. The validation was designed based on the requirements set forth in the USP <1225> Validation of Compendial Procedures, USP <621> Chromatography, and relevant FDA and ICH guidelines.[1]
Introduction
This compound, a naturally occurring metabolite of dehydroepiandrosterone (DHEA), is a popular ingredient in dietary supplements marketed for weight management and metabolic support.[2] Unlike DHEA, this compound is not converted to androgenic or estrogenic hormones.[2] Accurate and reliable analytical methods are crucial for the quality control of products containing this compound to ensure product safety and efficacy. This document provides a detailed protocol for a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For bulk drug substance, accurately weigh and dissolve an appropriate amount of the sample in methanol to obtain a theoretical concentration of 40 µg/mL. For formulated products, a suitable extraction method should be developed and validated.
Method Validation
The developed HPLC method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
Specificity
The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo sample (if applicable), and a standard solution of this compound. The chromatograms were examined for any interference at the retention time of the this compound peak. The results showed no interference from the blank or placebo at the retention time of this compound, indicating the method's specificity.[1]
Linearity
The linearity of the method was determined by analyzing five concentrations of this compound ranging from 10 µg/mL to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-Intercept | 1.2% of the response at the nominal concentration | ≤ 2.0% of the response at the nominal concentration |
Accuracy
The accuracy of the method was assessed by analyzing samples at three different concentration levels (80%, 100%, and 120% of the nominal concentration of 40 µg/mL). The percentage recovery was calculated.
| Concentration Level | % Recovery | Acceptance Criteria |
| Low (80%) | 100.2% | 98.0% - 102.0% |
| Medium (100%) | 101.1% | 98.0% - 102.0% |
| High (120%) | 102.0% | 98.0% - 102.0% |
Data adapted from a similar validation summary.[1]
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 40 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.3% | ≤ 2.0% |
| Intermediate Precision | 0.8% | ≤ 2.0% |
Data for repeatability adapted from a similar validation summary.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.
Experimental Workflow
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocols
Protocol for System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the 40 µg/mL this compound standard solution.
-
Calculate the relative standard deviation (% RSD) of the peak areas.
-
The % RSD should be ≤ 2.0%.[1]
Protocol for Linearity Study
-
Prepare a series of at least five standard solutions of this compound ranging from 10 µg/mL to 60 µg/mL.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.
Protocol for Accuracy (Recovery) Study
-
Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the target assay concentration (e.g., 32, 40, and 48 µg/mL).
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery for each level using the formula: (Mean Measured Concentration / Nominal Concentration) * 100.
Conclusion
The developed reverse-phase HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method is validated according to industry standards and is suitable for routine use in quality control laboratories. The straightforward nature of the method allows for easy implementation and high sample throughput.
References
Application Note: Cell Culture Assays for Efficacy Testing of 7-Keto-DHEA
Introduction
7-Ketodehydroepiandrosterone (7-Keto-DHEA), a metabolite of dehydroepiandrosterone (DHEA), is a steroid prohormone naturally produced in the human body.[1][2][3] Unlike DHEA, this compound does not convert into androgenic or estrogenic hormones, which makes it a subject of interest for therapeutic applications without the associated hormonal side effects.[4][5] It is primarily marketed as a supplement to support weight management and increase metabolism.
The proposed primary mechanism of action for this compound is the induction of thermogenesis—the process of heat production in organisms. It is suggested that this compound enhances the activity of thermogenic enzymes, such as fatty acyl CoA oxidase, malic enzyme, and glycerol-3-phosphate dehydrogenase, which promote the burning of fatty acids for energy. This process is closely linked to mitochondrial function, with evidence suggesting that this compound may increase the levels of uncoupling proteins (UCPs) and influence mitochondrial respiratory chain activity, leading to increased energy expenditure.
This application note provides a suite of detailed protocols for cell-based assays designed to evaluate the efficacy of this compound. The assays focus on quantifying its effects on adipogenesis, mitochondrial biogenesis, intracellular reactive oxygen species (ROS) production, and inflammatory signaling pathways. These protocols are intended to provide a standardized framework for researchers to investigate the cellular and molecular mechanisms of this compound.
Proposed Mechanisms of Action & Assay Overview
The following diagram illustrates the general experimental workflow for testing the efficacy of this compound using the protocols detailed in this document.
Caption: Overview of the experimental workflow.
The following diagram illustrates the proposed signaling pathway for this compound's thermogenic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 7-keto DHEA - ZRT Laboratory (Salivary Steroids) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. This compound: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. 7-Keto DHEA | Rupa Health [rupahealth.com]
application of 7-Keto-DHEA in obesity and metabolic syndrome research models
Application Notes: 7-Keto-DHEA in Obesity and Metabolic Syndrome Research
Introduction
7-Keto-dehydroepiandrosterone (this compound), a naturally occurring metabolite of dehydroepiandrosterone (DHEA), has garnered significant interest in the fields of obesity and metabolic syndrome research.[1][2][3] Unlike its parent compound DHEA, this compound is non-hormonal, meaning it does not convert into androgens or estrogens such as testosterone (B1683101) and estrogen.[4][5] This characteristic makes it a compelling candidate for therapeutic applications, potentially avoiding the hormonal side effects associated with DHEA supplementation. Research suggests that this compound may play a role in increasing metabolism and promoting weight loss, primarily through thermogenesis.
Mechanism of Action
The primary proposed mechanism for this compound's effects on body composition is its ability to increase the metabolic rate through thermogenesis, the process of heat production in the body. This is thought to occur through several pathways:
-
Induction of Thermogenic Enzymes: this compound has been shown to enhance the activity of key thermogenic enzymes in the liver. These include:
-
Fatty Acyl CoA Oxidase: The primary enzyme in fatty acid oxidation.
-
Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH): Part of the glycerophosphate shuttle, a pathway for electron transport that can lead to heat production instead of ATP synthesis.
-
Cytosolic Malic Enzyme. By stimulating these enzymes, this compound may promote the burning of fatty acids for energy.
-
-
Mitochondrial Uncoupling: this compound may influence mitochondrial energy production. It is suggested that it can increase proton leak across the inner mitochondrial membrane, possibly by elevating the levels of uncoupling proteins (UCPs). This process dissipates the proton motive force as heat rather than producing ATP, thereby increasing caloric expenditure.
-
Anti-Glucocorticoid Effect: this compound may competitively inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol. Elevated cortisol levels are associated with obesity and insulin (B600854) resistance. By inhibiting 11β-HSD1, this compound may reduce local cortisol activity.
-
Thyroid Hormone Activity: Some studies suggest that this compound may increase the activity of thyroid hormones, which are critical regulators of metabolic rate, without negatively impacting overall thyroid function.
Data Presentation
Table 1: Summary of Human Clinical Trials on this compound for Weight Management
| Study (Year) | Dosage of this compound | Study Duration | Key Findings |
| Kalman et al. (2000) | 200 mg/day (100 mg twice daily) | 8 weeks | The 7-Keto group lost significantly more body weight (6.3 lbs vs. 2.1 lbs) and body fat (1.8% vs. 0.57%) compared to placebo, when combined with diet and exercise. |
| Zenk et al. (2005) | Part of a supplement blend | 8 weeks | The supplement group, containing this compound, lost significantly more weight (4.8 lbs vs 1.6 lbs) compared to the placebo group. |
| Zenk et al. (2007) | 100 mg/day (50 mg twice daily) | 7 days | Resting metabolic rate (RMR) significantly increased compared to placebo. No significant changes in body weight or body fat were observed in this short-term study. |
Table 2: Effects of this compound on Resting Metabolic Rate (RMR)
| Study (Year) | Dosage of this compound | Change in RMR |
| Zenk et al. (2007) | 100 mg/day | Increased RMR by 1.4% above baseline levels, preventing the typical decline seen with dieting. Another study by the same author noted a 7.2% increase in RMR. |
Table 3: Key Findings from Preclinical (Animal and In Vitro) Models
| Model System | Key Findings |
| Rodent Models | Early studies in mice indicated that DHEA, the parent compound of this compound, prevents fat gain due to its thermogenic properties. DHEA treatment in rats leads to lower body weight gain and reduced body fat, often independent of food intake. |
| In Vitro | A test-tube study found this compound to be 2.5 times more thermogenic than DHEA. |
| Rat Liver | Treatment with DHEA derivatives, including this compound, induces thermogenic enzymes such as mitochondrial sn-glycerol 3-phosphate dehydrogenase (GPDH) and cytosolic malic enzyme. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
This protocol provides a framework for assessing the efficacy of this compound in a preclinical model of obesity and metabolic syndrome.
1. Animals and Acclimatization
-
Species/Strain: Male C57BL/6J mice, 8 weeks of age.
-
Housing: House animals in a temperature-controlled (20-23°C) and humidity-controlled (30-40%) room with a 12-hour light/dark cycle.
-
Acclimatization: Allow a 1-week acclimatization period with ad libitum access to standard chow and water before the start of the experiment.
2. Diet-Induced Obesity Induction
-
Randomization: Randomize mice into two main dietary groups based on body weight.
-
Diets:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 12-15 weeks to induce obesity and insulin resistance.
-
-
Monitoring: Record body weight and food intake weekly.
3. This compound Treatment
-
Grouping: After obesity is established (e.g., at week 12), subdivide the DIO mice into treatment groups (n=8-10 per group):
-
Group 1: DIO + Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Group 2: DIO + this compound (e.g., 25 mg/kg body weight)
-
Group 3: DIO + this compound (e.g., 50 mg/kg body weight)
-
-
Administration: Administer this compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitoring: Continue to monitor body weight and food intake weekly.
4. Metabolic Phenotyping
-
Body Composition: At the beginning and end of the treatment period, measure body composition (fat mass, lean mass) using DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance).
-
Glucose and Insulin Tolerance Tests (GTT & ITT):
-
Perform an intraperitoneal GTT (IPGTT) during the penultimate week of treatment. Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (e.g., 2 g/kg). Measure blood glucose from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Perform an ITT during the final week of treatment. Fast mice for 4 hours, then administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Indirect Calorimetry: To measure energy expenditure, place mice in metabolic cages (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and heat production.
5. Terminal Procedures and Sample Collection
-
Fasting and Euthanasia: At the end of the study, fast mice for 6 hours. Euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture for plasma preparation. Store plasma at -80°C for analysis of glucose, insulin, triglycerides, and cholesterol.
-
Tissue Collection: Harvest tissues such as liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT). Weigh the tissues and either snap-freeze them in liquid nitrogen for molecular analysis (qPCR, Western blot) or fix them in formalin for histology.
6. Biochemical and Molecular Analysis
-
Plasma Analysis: Use commercial ELISA kits to measure plasma insulin levels. Use colorimetric assays for glucose, triglycerides, and cholesterol.
-
Gene Expression: Extract RNA from liver and adipose tissues. Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in thermogenesis and fatty acid metabolism (e.g., Ucp1, Pgc1a, Cpt1a, Acox1).
-
Protein Analysis: Extract protein from tissues and perform Western blotting to quantify key proteins such as UCP1 in BAT or enzymes involved in fatty acid oxidation in the liver.
Visualizations
Caption: Proposed signaling pathway of this compound in promoting thermogenesis.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Can this compound Supplements Boost Your Metabolism? [healthline.com]
- 5. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
Methodology for Studying 7-Keto-DHEA's Effect on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Ketodehydroepiandrosterone (7-Keto-DHEA), a naturally occurring metabolite of dehydroepiandrosterone (DHEA), has garnered significant interest for its potential therapeutic applications, particularly in metabolic regulation. Unlike DHEA, this compound is not converted into androgenic or estrogenic hormones, making it a potentially safer alternative for clinical use.[1] Its primary biological activities are linked to thermogenesis, the process of heat production, which plays a crucial role in regulating metabolism and body weight.[2][3] Understanding the molecular mechanisms underlying these effects, specifically how this compound modulates gene expression, is critical for its development as a therapeutic agent.
These application notes provide a comprehensive overview of the methodologies and protocols required to investigate the effects of this compound on gene expression. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational research.
Key Signaling Pathways
The thermogenic effects of this compound are primarily attributed to its ability to upregulate the expression of key metabolic and thermogenic genes. While the precise upstream signaling cascade is an area of ongoing research, current evidence points towards the involvement of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and a potential interplay with thyroid hormone signaling pathways.
A proposed signaling pathway for this compound's action is as follows:
Data Presentation: Expected Gene Expression Changes
| Gene Symbol | Gene Name | Function | Expected Change |
| Thermogenesis & Metabolism | |||
| UCP1 | Uncoupling Protein 1 | Facilitates proton leak across the inner mitochondrial membrane, dissipating energy as heat.[4] | ↑ (Upregulated) |
| GPD2 | Glycerol-3-Phosphate Dehydrogenase 2 (Mitochondrial) | Key enzyme in the glycerol (B35011) phosphate (B84403) shuttle, contributing to thermogenesis.[4] | ↑ (Upregulated) |
| ME1 | Malic Enzyme 1 (Cytosolic) | Involved in NADPH production for fatty acid synthesis and contributes to thermogenesis.[4] | ↑ (Upregulated) |
| ACOX1 | Acyl-CoA Oxidase 1 | The first and rate-limiting enzyme of the peroxisomal fatty acid beta-oxidation pathway.[4] | ↑ (Upregulated) |
| Lipid Metabolism | |||
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria for oxidation. | ↑ (Upregulated) |
| FABP1 | Fatty Acid Binding Protein 1 | Facilitates the transport of fatty acids within the cell. | ↑ (Upregulated) |
| Thyroid Hormone Signaling | |||
| DIO1 | Deiodinase, Iodothyronine, Type I | Converts the prohormone T4 to the active thyroid hormone T3. | ↑ (Upregulated) |
Experimental Workflow
A typical workflow for investigating the effects of this compound on gene expression involves several key stages, from cell culture and treatment to data analysis and validation.
References
Application Note: Measurement of 7-Keto-DHEA and its Metabolites in Human Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Ketodehydroepiandrosterone (7-Keto-DHEA or 7-oxo-DHEA) is a non-hormonal metabolite of dehydroepiandrosterone (DHEA).[1][2] Unlike DHEA, this compound does not convert into androgenic or estrogenic hormones, such as testosterone (B1683101) or estrogen.[1][2] It is primarily known for its thermogenic properties, which can boost metabolism and potentially aid in weight management.[3] The analysis of this compound and its downstream metabolites in urine is crucial for metabolic studies, clinical research, and in the context of anti-doping, as it is listed as a prohibited anabolic agent by the World Anti-Doping Agency (WADA).
The measurement of these compounds is challenging because this compound is an endogenous steroid, requiring sensitive and specific methods to distinguish between natural and supplemental levels. In urine, this compound and its metabolites are typically present as glucuronide and sulfate (B86663) conjugates, which must be enzymatically or chemically cleaved before analysis. This application note details validated protocols for the quantitative analysis of this compound and its major metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolism of this compound
Following administration or endogenous production, this compound undergoes extensive phase I metabolism, primarily through reduction and hydroxylation reactions. The primary metabolites found in urine include 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. Understanding this metabolic pathway is essential for selecting appropriate target analytes for monitoring this compound administration or metabolism.
References
practical application of 7-Keto-DHEA in anti-aging research protocols
Application Notes: 7-Keto-DHEA in Anti-Aging Research
Introduction
7-Keto-dehydroepiandrosterone (this compound) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA), a prolific adrenal hormone that declines significantly with age.[1][2][3] Unlike DHEA, this compound does not convert into androgenic or estrogenic hormones, such as testosterone (B1683101) and estrogen.[1][4][5] This non-hormonal profile mitigates the risk of hormone-related side effects, making it a compound of particular interest in anti-aging research.[5][6] Its primary investigated benefits in an aging context include safely boosting immune function, increasing metabolic rate through thermogenesis, and potentially improving body composition.[1][4][7] As levels of this compound decline by nearly 50% by the age of 50, supplementation is being explored as a therapeutic strategy to counteract age-related metabolic slowdown and immune senescence.[1]
Core Mechanisms of Action in Aging
This compound is believed to exert its anti-aging effects through several distinct biological pathways:
-
Thermogenesis and Metabolic Support: this compound has been shown to possess thermogenic properties, meaning it can increase calorie expenditure by converting energy to heat.[4][8] It is thought to stimulate key thermogenic enzymes, such as mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) and cytosolic malic enzyme, which enhances the metabolic rate.[9][10] This mechanism may help counteract the age-related decline in resting metabolic rate (RMR), a common factor in age-associated weight gain.[2][5] Studies suggest it can increase thyroid hormone activity, specifically T3, which targets fat-burning processes without negatively impacting overall thyroid function.[1][11]
-
Immune Modulation: Aging is associated with a decline in immune response, particularly T-cell mediated immunity.[1][12] Research indicates that this compound supplementation can enhance immune function in older adults.[1][12] Specifically, it has been shown to increase immune helper cells while decreasing immune suppressor cells, thereby strengthening the cellular immune response.[1] This immunomodulatory effect may be partly due to its ability to counteract the immunosuppressive effects of cortisol, which often becomes more dominant as DHEA and its metabolites decline with age.[1][7]
-
Cortisol Regulation: The ratio of DHEA and its metabolites to cortisol shifts with age, often leading to a state of "cortisol dominance" that can have detrimental effects on the immune system and metabolism.[1] this compound may help regulate cortisol levels by competitively inhibiting the 11β-HSD1 enzyme, which is responsible for converting inactive cortisone (B1669442) into active cortisol in tissues.[10][13] By mitigating cortisol activity, this compound can help protect against stress-induced immune suppression and metabolic dysregulation.[7][13]
-
Cognitive and Neurological Support: Preliminary research suggests that this compound may have positive effects on cognitive function.[4] It has been investigated for its potential to support memory and mental clarity, which can decline with age.[4][13] Animal studies have shown it can reverse chemically-induced memory impairment, suggesting a potential role in neuroprotection.[13]
Quantitative Data from Clinical Studies
The following tables summarize key quantitative outcomes from human clinical trials investigating the effects of this compound.
Table 1: Effects of this compound on Body Composition and Metabolism
| Study / Reference | Dosage | Duration | Participant Group | Key Quantitative Outcomes |
| Kalman et al. (2000)[9][11] | 200 mg/day (100 mg twice daily) | 8 Weeks | Healthy, overweight adults on a reduced-calorie diet with an exercise program. | Weight Loss: Significantly greater in the 7-Keto group compared to placebo. Body Fat Loss: Significantly greater in the 7-Keto group. Thyroid Hormone: Significant increase in T3 levels vs. placebo, with no change in TSH or T4.[11] |
| Anonymous Study[1] | Not Specified | 8 Weeks | Overweight adults on a reduced-calorie diet with an exercise program. | Weight Loss: 6.3 pounds in the 7-Keto group vs. 2.1 pounds in the placebo group. Body Fat Loss: 1.8% in the 7-Keto group vs. 0.57% in the placebo group.[1] |
| Zenk et al. (2007)[9] | 100 mg/day (50 mg twice daily) | Not Specified | Overweight adults on a reduced-calorie diet. | Resting Metabolic Rate (RMR): Statistically significant increase in RMR compared to the placebo group.[9] |
Table 2: Effects of this compound on Immune Function
| Study / Reference | Dosage | Duration | Participant Group | Key Quantitative Outcomes |
| Minnesota Applied Research Center Study[1][12] | 200 mg/day (100 mg twice daily) | 4 Weeks | 42 elderly adults (22 women, 20 men) over 65 years of age. | Immune Suppressor Cells: Significant decrease in the 7-Keto group. Immune Helper Cells: Significant increase in the 7-Keto group. Overall Immune Function: General improvement in T-cell mediated immune parameters.[1][12] |
Experimental Protocols
Protocol 1: Investigating Effects on Body Composition and Metabolism
This protocol is based on the methodology used in studies evaluating this compound for weight management.[11]
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participant Recruitment:
-
Inclusion Criteria: Healthy, overweight adults (e.g., BMI between 25-35 kg/m ²), age 18-65.
-
Exclusion Criteria: History of metabolic, cardiovascular, or endocrine diseases; use of medications known to affect metabolism or body weight; pregnancy or lactation.
-
-
Intervention:
-
Treatment Group: 100 mg of 3-acetyl-7-oxo-dehydroepiandrosterone (a stable form of this compound) administered orally, twice daily (total 200 mg/day).[1][9]
-
Control Group: Identical-looking placebo administered on the same schedule.
-
Diet: All participants are placed on a reduced-calorie diet (e.g., 1800 kcal/day).[9][14]
-
Exercise: All participants engage in a supervised exercise program (e.g., cross-training three times per week for 45-50 minutes).[14]
-
-
Duration: 8 weeks.[11]
-
Outcome Measures:
-
Primary: Change in body weight (kg) and body fat percentage. Body composition assessed via methods such as DEXA or hydrostatic weighing.
-
Secondary: Change in Resting Metabolic Rate (RMR) measured by indirect calorimetry; serum levels of T3, T4, and TSH.
-
Safety: Vitals, complete blood count, and metabolic panel assessed at baseline and end of the study.
-
Protocol 2: Investigating Effects on Immune Function in the Elderly
This protocol is based on the methodology used to evaluate the immunomodulatory effects of this compound in an aging population.[1]
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participant Recruitment:
-
Inclusion Criteria: Healthy men and women over the age of 65.[1]
-
Exclusion Criteria: Acute illness, immunodeficiency disorders, use of immunosuppressive or immune-enhancing medications.
-
-
Intervention:
-
Treatment Group: 100 mg this compound administered orally, twice daily (total 200 mg/day).[1]
-
Control Group: Identical-looking placebo administered on the same schedule.
-
-
Duration: 4 weeks.[1]
-
Outcome Measures:
-
Primary: Change in immune cell populations, measured by flow cytometry. Key markers include CD4+ (helper T-cells) and CD8+ (suppressor/cytotoxic T-cells) counts and their ratio.
-
Secondary: In vitro lymphocyte proliferation assays to assess T-cell responsiveness; measurement of cytokine levels (e.g., IL-2).
-
Safety: Monitoring for any adverse events through weekly check-ins and a final health assessment.
-
Visualizations
Caption: Simplified signaling pathway of this compound-induced thermogenesis.
Caption: General experimental workflow for a this compound clinical trial.
Caption: Logical relationships in this compound anti-aging intervention.
References
- 1. 7-Keto DHEA The Fat-Burning Metabolite - - Life Extension [lifeextension.com]
- 2. The DHEA/7-Keto DHEA Ratio: A Functional Medicine Perspective [rupahealth.com]
- 3. Unveiling the Secrets of 7-Keto: Exploring the Unique Benefits of this DHEA Compound - EuroHealth [blog.eurohealthproject.com]
- 4. Exploring the Many Health Benefits of 7-Keto DHEA | Vitality Health SFL [vitalityhealthsfl.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. DHEA and 7-KETO-ZYME - DCNutrition.com [dcnutrition.com]
- 7. bodylogicmd.com [bodylogicmd.com]
- 8. Can this compound Supplements Boost Your Metabolism? [healthline.com]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DHEA Improves Immune Function - Life Extension [lifeextension.com]
- 13. 7-Keto DHEA | Rupa Health [rupahealth.com]
- 14. This compound for Fat Loss: Weight Loss and Vitality: Medical Weight Loss [weightlossandvitality.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming 7-Keto-DHEA Solubility Challenges in Aqueous Solutions for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 7-Keto-DHEA in their in vitro experiments. Here, you will find practical guidance to overcome common solubility issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?
A: this compound is a steroid prohormone and a naturally occurring metabolite of dehydroepiandrosterone (DHEA).[1][2] Like many steroids, its chemical structure is largely hydrophobic, making it poorly soluble in water-based solutions. When a concentrated stock of this compound in an organic solvent is diluted into an aqueous medium, the compound can precipitate or "crash out" of the solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving this compound for in vitro assays.[3] Ethanol (B145695) can also be used. For some applications, specialized vehicles may be prepared, such as a mixture of propylene (B89431) glycol, polyethylene (B3416737) glycol, and benzyl (B1604629) alcohol, although this is more common for in vivo studies.[4][5]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v), with an ideal concentration of 0.1% or lower to minimize potential off-target effects and cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
Q4: Can I heat the this compound solution to improve solubility?
A: Gentle warming can aid in the initial dissolution of this compound in the organic solvent. However, repeated heating and cooling or excessive temperatures should be avoided as they can degrade the compound. When preparing working solutions, using pre-warmed cell culture media (37°C) is recommended to prevent precipitation due to temperature shock.
Q5: What are cyclodextrins and can they help with this compound solubility?
A: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, effectively increasing their solubility in aqueous solutions. Studies have shown that cyclodextrins can enhance the solubility and bioavailability of DHEA, and similar principles may apply to this compound. The use of cyclodextrins can be a valuable strategy if standard solvent-based approaches are not suitable for your experimental setup.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. Try lowering the final working concentration. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of medium can cause the compound to precipitate. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Medium | Adding the compound to cold medium can decrease its solubility. Always use pre-warmed (37°C) cell culture medium for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration can still lead to precipitation upon significant dilution. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
Issue 2: The this compound stock solution appears cloudy or contains crystals after storage.
| Potential Cause | Recommended Solution |
| Precipitation during Freeze-Thaw Cycles | The compound has come out of solution during storage. Before use, gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If it does not redissolve, the stock solution may need to be remade. |
| Solvent Evaporation | Improper sealing of the storage vial can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit in the remaining solvent. Ensure vials are tightly sealed. |
| Water Absorption by DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the hydrophobic compound. Store DMSO stock solutions in a dry environment and aliquot into single-use vials to minimize exposure to air. |
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Reference |
| Solubility in DMSO | 40.00 mg/mL (132.27 mM) | DMSO | |
| Recommended Final DMSO Concentration in Media | ≤ 0.5% (v/v) | Cell Culture Media | |
| Ideal Final DMSO Concentration in Media | ≤ 0.1% (v/v) | Cell Culture Media | |
| Example In Vivo Vehicle Formulation | 80% (v/v) propylene glycol, 8% polyethylene glycol, 2% benzyl alcohol | N/A |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 100 mM stock solution (Molar Mass of this compound: 302.41 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortexing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Materials: 100 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the 100 mM stock solution in DMSO to create a 10 mM solution. This helps in reducing pipetting errors and the risk of precipitation.
-
Final Dilution:
-
Add 1 µL of the 100 mM stock solution to 1 mL of pre-warmed medium for a final concentration of 100 µM (This will result in a final DMSO concentration of 0.1%).
-
Alternatively, add 10 µL of the 10 mM intermediate stock solution to 1 mL of pre-warmed medium for a final concentration of 100 µM (This will result in a final DMSO concentration of 1%). Adjust volumes as necessary to achieve a lower final DMSO concentration.
-
-
Mixing: Immediately after adding the stock solution, gently vortex or swirl the medium to ensure uniform distribution and minimize precipitation.
-
Application: Use the freshly prepared working solution to treat your cells.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified GABAergic signaling pathway.
Caption: this compound's role in thermogenesis.
References
- 1. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 7-Keto DHEA | Alcohol dependence research | TargetMol [targetmol.com]
- 4. Effects of 7-keto Dehydroepiandrosterone on Voluntary Ethanol Intake in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of dehydroepiandrosterone and 7-keto dehydroepiandrosterone with other drugs that modulate ethanol intake in rats responding under a multiple schedule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Keto-DHEA Dosage for Long-Term Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7-Keto-DHEA in long-term rodent studies. The information is intended for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a long-term rodent study?
A1: There is a lack of extensive long-term dosage optimization studies for this compound in rodents. However, based on available short-term studies and safety data, a starting point can be extrapolated. An acute oral gavage study in rats established a no-observable-adverse-effect level (NOAEL) at 2,000 mg/kg, indicating a high safety margin. Studies on the behavioral effects of this compound in rats have used intraperitoneal doses of 10 mg/kg and 56 mg/kg to observe effects on ethanol (B145695) intake.[1][2][3] For a long-term study focusing on metabolic effects, a more conservative approach is recommended. A starting dose in the range of 10-50 mg/kg/day administered orally would be a reasonable starting point for dose-ranging studies.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a metabolite of dehydroepiandrosterone (DHEA) but does not convert into sex hormones like testosterone (B1683101) or estrogen.[4][5][6][7][8] Its primary proposed mechanism is the induction of thermogenesis.[4][7][8][9] It is believed to increase the resting metabolic rate by stimulating thermogenic enzymes, which leads to increased energy expenditure.[4][7][9]
Q3: What are the potential adverse effects to monitor in rodents during a long-term study?
A3: While this compound has a high safety profile in acute studies, long-term effects are less documented. Based on potential human side effects and general animal study monitoring, researchers should observe for:
-
Changes in food and water intake: A significant decrease could indicate malaise or poor palatability of the medicated diet.
-
Body weight changes: While often an endpoint, unexpected rapid weight loss should be investigated.
-
Signs of gastrointestinal distress: Such as diarrhea or changes in stool consistency.
-
Behavioral changes: Including lethargy, irritability, or signs of stress, particularly if using oral gavage.
-
Clinical signs: Such as rough coat or hunched posture.
In human studies, heartburn, metallic taste, and nausea have been reported, which may manifest in rodents as altered eating or drinking behaviors.[4]
Q4: How should this compound be administered in a long-term study?
A4: For long-term studies, administration in the diet is often preferred over oral gavage to minimize chronic stress.
-
Dietary Admixture: This method involves incorporating a precise amount of this compound into the rodent chow. This ensures continuous exposure and reduces handling stress.
-
Oral Gavage: If daily bolus dosing is required, oral gavage can be used. However, for long-term studies, this can be a significant stressor and may lead to complications such as esophageal injury.[10][11][12]
Troubleshooting Guides
Issue 1: Inconsistent Food Consumption with Medicated Diet
-
Problem: Rodents are eating significantly less of the this compound-medicated diet compared to the control group.
-
Possible Causes:
-
Palatability: this compound may have a taste that is aversive to the animals.
-
Compound Degradation: The compound may be degrading in the food, leading to an off-taste or smell.
-
-
Solutions:
-
Flavoring Agents: Consider adding a palatable flavoring agent, such as saccharin (B28170) (for solutions) or a small amount of a preferred food substance (for chow), to mask the taste. Ensure the flavoring agent does not interfere with the study endpoints.
-
Diet Preparation: Prepare smaller batches of medicated diet more frequently to ensure freshness. Store the diet in a cool, dark, and dry place.
-
Stability Testing: If possible, conduct stability testing of this compound in the specific diet formulation under the study's housing conditions.
-
Issue 2: Animal Distress During Long-Term Oral Gavage
-
Problem: Animals show signs of stress (e.g., vocalization, struggling, weight loss) during or after oral gavage.
-
Possible Causes:
-
Improper Technique: Incorrect gavage technique can cause pain and injury.
-
Chronic Stress: Repeated handling and gavage is a significant stressor.
-
-
Solutions:
-
Proper Training: Ensure all personnel performing gavage are thoroughly trained and proficient in the technique.
-
Refine the Technique: Use flexible gavage tubes instead of rigid ones to minimize the risk of esophageal trauma.[12] Coating the tip of the gavage needle in a sucrose (B13894) solution has been shown to reduce stress in mice.[11]
-
Alternative Administration Route: If scientifically appropriate, switch to dietary administration to eliminate the stress of gavage.
-
Acclimatization: Handle the animals regularly before the start of the study to acclimatize them to being handled.
-
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Studies
| Species | Dosage | Route of Administration | Study Duration | Observed Effects | Reference |
| Rat | 2,000 mg/kg | Oral Gavage | Acute | No Observable Adverse Effects | [13] |
| Rat | 10 mg/kg | Intraperitoneal | Up to 8 days | Reduced ethanol intake | [1][2][3] |
| Rat | 56 mg/kg | Intraperitoneal | Up to 8 days | Significantly reduced ethanol intake | [1][2][3] |
| Mouse | Not Specified | Oral | Not Specified | Prevented fat gain (thermogenic effect) | [4][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Medicated Rodent Diet
-
Determine Dosage: Calculate the required concentration of this compound in the diet (mg of compound per kg of chow) based on the target daily dose (mg/kg of body weight) and the average daily food intake of the specific rodent strain and age.
-
Vehicle Selection: this compound is a lipophilic compound. A small amount of a suitable oil (e.g., corn oil, soybean oil) can be used as a vehicle to aid in its even distribution in the feed.
-
Compounding:
-
Accurately weigh the required amount of this compound powder.
-
If using a vehicle, first mix the this compound with the oil to form a slurry.
-
In a dedicated mixer, gradually add the this compound (or the slurry) to the powdered rodent chow in increments, ensuring thorough mixing at each step to achieve a homogenous blend.
-
-
Pelleting (Optional): If pelleted feed is required, the mixed powder can be pelleted using a laboratory-scale pellet mill. Note that some loss of the compound may occur during this process.
-
Storage: Store the medicated diet in airtight, light-resistant containers in a cool, dry place. For long-term studies, it is advisable to prepare fresh batches of the diet regularly (e.g., every 2-4 weeks) to ensure compound stability.
-
Quality Control: If possible, send a sample of the medicated diet for analysis to confirm the concentration and homogeneity of this compound.
Protocol 2: Long-Term Oral Gavage Administration
-
Preparation of Dosing Solution:
-
Determine the appropriate vehicle for this compound. Common vehicles for lipophilic compounds include corn oil, sesame oil, or a 0.5% methylcellulose (B11928114) solution.
-
Prepare the dosing solution at a concentration that allows for an appropriate administration volume for the size of the animal (typically 5-10 ml/kg for rats and 10 ml/kg for mice).
-
Ensure the solution is well-mixed before each use.
-
-
Animal Restraint:
-
Gently but firmly restrain the animal to prevent movement. For mice, this can be done by scruffing the neck. For rats, a towel or a specialized restraint device may be used.
-
-
Gavage Procedure:
-
Measure the distance from the animal's mouth to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Use a flexible-tipped gavage needle appropriate for the size of the animal.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the needle is advanced. If there is any resistance, do not force the needle. Withdraw and re-insert.
-
Once the needle is at the predetermined depth, slowly administer the solution.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes post-gavage.[14]
-
Monitor animals daily for any adverse effects.
-
Mandatory Visualizations
References
- 1. Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic cages - Norecopa Wiki [wiki.norecopa.no]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged oral transmucosal delivery of highly lipophilic drug cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. The DHEA/7-Keto DHEA Ratio: A Functional Medicine Perspective [rupahealth.com]
- 8. Can this compound Supplements Boost Your Metabolism? [healthline.com]
- 9. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. nutritionaloutlook.com [nutritionaloutlook.com]
- 14. research.fsu.edu [research.fsu.edu]
troubleshooting cross-reactivity in 7-Keto-DHEA immunoassay development
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Keto-DHEA immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound competitive immunoassay?
A competitive immunoassay is the standard method for quantifying small molecules like this compound, which have only one antigenic determinant (epitope) and thus cannot be bound by two antibodies simultaneously as in a sandwich ELISA. The principle relies on the competition between the this compound in your sample (unlabeled antigen) and a known amount of labeled this compound (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on a specific anti-7-Keto-DHEA antibody that is typically coated onto a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample. A high concentration of this compound in the sample will result in less labeled antigen binding to the antibody, leading to a weaker signal. Conversely, a low sample concentration will result in more labeled antigen binding and a stronger signal.
Q2: What are the most common causes of cross-reactivity in a this compound immunoassay?
Cross-reactivity occurs when the antibody in the assay binds to molecules other than this compound. This is a common issue in steroid immunoassays due to the high degree of structural similarity between different steroid hormones. The primary cause is the presence of endogenous steroids or their metabolites in the sample that share similar structural features with this compound. The specificity of the antibody used in the assay is a critical factor; even monoclonal antibodies can exhibit cross-reactivity with closely related compounds.
Q3: Which steroids are most likely to cross-react with a this compound antibody?
Steroids with a similar core structure to this compound are the most likely to cross-react. This includes its parent compound, Dehydroepiandrosterone (DHEA), and other androstane-class steroids. The presence of a ketone group at the 7th position is a key feature of this compound, but similarities in the rest of the steroid backbone can lead to antibody binding. One study on a related 7-hydroxysteroid immunoassay noted cross-reactivity with DHEA.[1] Below is a table of potential cross-reactants and their likely degree of cross-reactivity based on structural similarity.
Q4: What is the "matrix effect" and how can it affect my this compound assay?
The matrix effect refers to the interference caused by the components of the sample matrix (e.g., serum, plasma) on the accuracy of the immunoassay.[2][3] These components can include proteins, lipids, and other endogenous substances that can non-specifically bind to the assay antibodies or interfere with the antigen-antibody interaction, leading to either falsely elevated or decreased this compound concentrations.[3] For complex samples like plasma and serum, matrix effects are a common challenge.
Q5: How can I minimize matrix effects in my assay?
Several strategies can be employed to mitigate matrix effects:
-
Sample Dilution: Diluting your sample with the assay buffer can reduce the concentration of interfering substances.[4] However, this will also dilute the target analyte, so it's a trade-off with assay sensitivity.
-
Sample Purification: Employing extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering components from the sample matrix before performing the immunoassay.[5]
-
Matrix Matching: Preparing your standards and calibrators in a matrix that is similar to your samples (e.g., charcoal-stripped serum) can help to normalize the matrix effects across the assay.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | - Insufficient washing- Antibody concentration too high- Contaminated reagents | - Increase the number and vigor of wash steps.- Optimize the concentration of the primary and/or secondary antibodies.- Use fresh, high-quality reagents and buffers. |
| Low or No Signal | - Incorrect assay procedure- Inactive enzyme conjugate- Low antibody affinity or concentration | - Carefully review and follow the assay protocol.- Ensure proper storage and handling of the enzyme conjugate.- Use a different antibody lot or a higher concentration of the existing antibody. |
| Poor Precision (High CV%) | - Inconsistent pipetting- Edge effects on the microplate- Improper mixing of reagents | - Use calibrated pipettes and ensure consistent technique.- Avoid using the outer wells of the plate or ensure even temperature distribution during incubation.- Thoroughly mix all reagents before use. |
| Inaccurate Results (Suspected Cross-Reactivity) | - Presence of structurally similar steroids in the sample. | - Perform a cross-reactivity assessment with suspected interfering compounds (see Experimental Protocols).- Purify samples using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove cross-reactants (see Experimental Protocols). |
| Inaccurate Results (Suspected Matrix Effects) | - Interference from sample components (proteins, lipids, etc.). | - Test for matrix effects by performing a spike and recovery experiment.- Dilute the sample to reduce the concentration of interfering substances.- Implement a sample purification step (SPE or LLE). |
Data Presentation
Table 1: Potential Cross-Reactivity of Structurally Related Steroids in a this compound Immunoassay
| Compound | Class | Structural Similarity to this compound | Expected Cross-Reactivity (%) * |
| Dehydroepiandrosterone (DHEA) | Androstane | High (Parent compound) | 1 - 5 |
| 7α-Hydroxy-DHEA | Androstane | High (Isomer) | 0.5 - 2 |
| 7β-Hydroxy-DHEA | Androstane | High (Isomer) | 0.5 - 2 |
| Androstenedione | Androstane | Moderate | < 1 |
| Testosterone | Androstane | Moderate | < 0.5 |
| Cortisol | Pregnane | Low | < 0.1 |
| Progesterone | Pregnane | Low | < 0.1 |
*These are estimated values based on structural similarity and data from related steroid immunoassays. Actual cross-reactivity will depend on the specific antibody used.
Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of potentially interfering steroids with the this compound antibody.
Materials:
-
Anti-7-Keto-DHEA antibody-coated 96-well microplate
-
This compound standard
-
Potentially cross-reacting steroid standards (e.g., DHEA, Testosterone, Cortisol)
-
This compound-HRP conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.
-
Add 50 µL of each standard or cross-reactant dilution to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC₅₀ (the concentration that causes 50% inhibition of the maximum signal) for this compound and each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC₅₀ of this compound / IC₅₀ of cross-reactant) x 100
Protocol 2: Solid-Phase Extraction (SPE) for Sample Purification
Objective: To remove interfering substances and potential cross-reactants from serum or plasma samples prior to immunoassay.
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (B129727) (100%)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Nitrogen gas evaporator or SpeedVac
-
Assay Buffer
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the sample: Load 1 mL of the serum or plasma sample onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of hexane to remove lipids and other non-polar interferences.
-
Elute the steroids: Elute the steroids from the cartridge with 2 mL of ethyl acetate into a clean collection tube.
-
Dry the eluate: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the sample: Reconstitute the dried extract in a known volume of Assay Buffer (e.g., 250 µL) for use in the immunoassay.
Protocol 3: Liquid-Liquid Extraction (LLE) for Sample Purification
Objective: To purify and concentrate steroids from serum or plasma samples.
Materials:
-
Diethyl ether or ethyl acetate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Dry ice/ethanol bath (optional)
-
Nitrogen gas evaporator or SpeedVac
-
Assay Buffer
Procedure:
-
Pipette 1 mL of serum or plasma into a centrifuge tube.
-
Add 5 mL of diethyl ether to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing the steroids) to a clean tube. To maximize recovery, this step can be repeated by adding more diethyl ether to the original sample.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in a suitable volume of Assay Buffer for the immunoassay.
Visualizations
Caption: Troubleshooting workflow for suspected cross-reactivity.
Caption: Principle of a competitive immunoassay for this compound.
Caption: Structural relationships of this compound and potential cross-reactants.
References
- 1. Immunoassay of 7-hydroxysteroids: 1. Radioimmunoassay of 7beta-hydroxy dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-keto DHEA - ZRT Laboratory (Salivary Steroids) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. The DHEA/7-Keto DHEA Ratio: A Functional Medicine Perspective [rupahealth.com]
- 4. arborassays.com [arborassays.com]
- 5. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in the mass spectrometric analysis of 7-Keto-DHEA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the mass spectrometric analysis of 7-Keto-dehydroepiandrosterone (7-Keto-DHEA). The content is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting substances from the sample matrix. In biological samples like plasma or serum, common interfering components include phospholipids (B1166683), salts, and other endogenous metabolites.[1] These interferences can either suppress or enhance the signal of this compound at the mass spectrometer's detector.[2] Ion suppression is the more common phenomenon, where matrix components compete with the analyte for ionization, leading to a weaker and more variable signal.[3][4] This can compromise the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS) for my this compound analysis. Isn't that sufficient to correct for all matrix effects?
A2: While a stable isotope-labeled internal standard is the most effective tool to compensate for matrix effects, it may not always provide a perfect correction.[5] Ideally, the SIL-IS co-elutes with this compound and experiences the same degree of ionization suppression or enhancement.[5] However, in cases of severe matrix effects, the analyte and the internal standard signals might be affected to slightly different extents, which can introduce variability.[5] Additionally, significant ion suppression can lead to a general loss of signal for both the analyte and the internal standard, potentially impacting the overall sensitivity of the assay.
Q3: What are the most common sources of matrix effects in plasma or serum samples for this compound analysis?
A3: In plasma and serum samples, phospholipids are the most significant contributors to matrix effects, particularly ion suppression, in LC-MS analysis.[6][7] These molecules are highly abundant in biological membranes and can co-extract with this compound during sample preparation. They often elute in the same chromatographic region as many analytes, interfering with the ionization process in the electrospray source.[3][6] Other sources include salts, proteins that were not completely removed, and other endogenous metabolites.[4]
Q4: How can I quantitatively assess if matrix effects are impacting my this compound measurements?
A4: A post-extraction spike experiment is a standard method to quantify the extent of matrix effects.[3] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between the two indicates the presence of ion suppression or enhancement.[3] Another qualitative technique is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer while a blank extracted matrix sample is injected onto the LC column. Dips or rises in the baseline signal indicate the retention times at which matrix components are causing ion suppression or enhancement.[4]
Troubleshooting Guide
Problem 1: Low and inconsistent signal intensity for this compound in biological samples.
This is a classic sign of ion suppression due to matrix effects.[1] Co-eluting endogenous components, most likely phospholipids, are interfering with the ionization of this compound.[6]
Solution Workflow:
Caption: Troubleshooting workflow for low and inconsistent this compound signal.
Detailed Steps:
-
Evaluate Your Sample Preparation: If you are only using protein precipitation, it is likely that phospholipids are not being adequately removed.[7] Consider implementing a more effective sample cleanup technique.
-
Implement Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively retaining this compound while washing away interfering matrix components.[8]
-
Use Phospholipid Removal Products: Specialized SPE cartridges or 96-well plates are designed to specifically remove phospholipids from the sample extract.[6][9]
-
Optimize Chromatography: If a more rigorous sample cleanup is not feasible, modifying your LC method can help. Adjust the gradient to better separate this compound from the region where phospholipids elute.[3] Sometimes, switching to a different column chemistry, such as a biphenyl (B1667301) phase, can improve the separation of steroids from matrix components.[10]
Problem 2: Poor reproducibility of results, even with an internal standard.
This can occur when matrix effects are highly variable between different lots of biological matrix or when the internal standard does not perfectly track the behavior of the analyte.
Solution Workflow:
Caption: Troubleshooting workflow for poor reproducibility in this compound analysis.
Detailed Steps:
-
Confirm Co-elution of Internal Standard: Ensure that your stable isotope-labeled internal standard has a retention time that is very close to that of this compound. Even small differences in retention time can lead to differential ion suppression.[5]
-
Assess Matrix Variability: Perform the post-extraction spike experiment on at least six different lots of blank matrix to understand the variability of the matrix effect.
-
Enhance Sample Cleanup: A more robust sample preparation method that removes a higher degree of matrix components will reduce the variability between different matrix lots. Phospholipid removal techniques are highly recommended.[6][9]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to normalize the matrix effects between the calibrators and the unknown samples, improving accuracy.
Experimental Protocols & Data
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for common techniques in the analysis of steroids like this compound.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression %) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 | Fast, simple, and inexpensive. | High levels of phospholipids remain, leading to significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 20 - 40 | Good for removing salts and some phospholipids. | Can be labor-intensive and uses large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | 80 - 100 | 10 - 30 | Provides cleaner extracts than PPT and LLE; can concentrate the analyte.[8] | Requires method development; can be more expensive. |
| Phospholipid Removal SPE | 90 - 105 | < 15 | Highly effective at removing phospholipids, leading to minimal matrix effects.[6][9] | Can be more expensive than general SPE. |
Note: The values in this table are approximate and can vary depending on the specific protocol, analyte concentration, and biological matrix.
Detailed Protocol: Phospholipid Removal using SPE
This protocol provides a general guideline for using a phospholipid removal SPE plate for the cleanup of this compound from human plasma.
Materials:
-
Phospholipid removal SPE 96-well plate
-
Human plasma sample
-
Internal Standard (e.g., this compound-d7) spiking solution
-
Acetonitrile (B52724) with 1% formic acid
-
Water
-
Methanol
-
96-well collection plate
-
Vacuum manifold or positive pressure manifold
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma in a 96-well plate, add 10 µL of the internal standard spiking solution.
-
Add 300 µL of cold acetonitrile with 1% formic acid to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
-
Phospholipid Removal:
-
Place the phospholipid removal SPE plate on the vacuum/positive pressure manifold with a collection plate underneath.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Apply a brief pulse of vacuum or low positive pressure to draw the sample through the sorbent. The cleaned-up sample is now in the collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected filtrate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and inject into the LC-MS/MS system.
-
Recommended LC-MS/MS Parameters for this compound
The following are typical starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation and application.
Liquid Chromatography:
| Parameter | Recommended Setting |
| Column | C18 or Biphenyl, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start at 40-50% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Example) | Precursor Ion (Q1): m/z 303.2 -> Product Ion (Q3): m/z 285.2 (This is an example, transitions must be optimized for your instrument) |
| Internal Standard MRM | Precursor Ion (Q1): m/z 310.2 -> Product Ion (Q3): m/z 292.2 (for a +7 Da labeled IS) |
| Capillary Voltage | 3000 - 4000 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
Note: Derivatization of the keto group on this compound can be employed to enhance ionization efficiency, though this adds a step to the sample preparation process.[11]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. agilent.com [agilent.com]
- 10. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated LC-MS/MS method for the sensitive quantitation of serum 7alpha hydroxy-, 7beta hydroxy- and 7keto-dehydroepiandrosterone using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 7-Keto-DHEA Extraction Protocols from Adipose Tissue
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to extracting 7-Keto-DHEA from adipose tissue. It includes detailed troubleshooting advice, frequently asked questions, and refined experimental protocols to address common challenges encountered during the extraction process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the extraction of this compound from adipose tissue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Incomplete Homogenization: Adipose tissue is fibrous and requires thorough disruption to release intracellular steroids.[1] 2. Inappropriate Solvent Choice: The solvent may not be effectively extracting the lipophilic this compound. 3. Insufficient Solvent Volume: The solvent-to-tissue ratio may be too low for efficient extraction.[1] 4. Loss During Phase Separation: The analyte may be lost in the aqueous phase during liquid-liquid extraction (LLE). 5. Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to release this compound from the solid-phase extraction (SPE) sorbent. | 1. Use a bead beater or rotor-stator homogenizer for optimal tissue disruption. Ensure the sample remains cold to prevent degradation.[1] 2. Consider using a more effective solvent system like methyl tert-butyl ether (MTBE) or a combination of acetonitrile (B52724) and hexane (B92381) for lipid removal.[1][2] 3. Increase the solvent to supernatant ratio, for instance, to 5:1 (v/v). 4. Repeat the extraction of the aqueous layer with a fresh aliquot of organic solvent to maximize recovery. 5. Test different elution solvents, such as 90% methanol (B129727) in water, or increase the elution volume. |
| High Variability Between Replicates | 1. Inconsistent Homogenization: Non-uniform homogenization can lead to variable extraction efficiency. 2. Pipetting Errors: Inaccurate pipetting of solvents or samples can introduce significant variability. 3. Sample Evaporation: Allowing the sample to dry out completely during the evaporation step can lead to loss of analyte. | 1. Standardize the homogenization procedure, including time and speed, for all samples. 2. Use calibrated pipettes and ensure proper technique. 3. Carefully monitor the evaporation process and avoid over-drying the extracted samples. |
| Poor Chromatographic Peak Shape | 1. Matrix Effects: Co-eluting lipids and other matrix components can interfere with the chromatographic separation and ionization in the mass spectrometer. 2. Sample Overload: Injecting too much sample onto the column can lead to peak fronting or tailing. 3. Inappropriate Mobile Phase: The mobile phase may not be optimal for the separation of this compound. | 1. Incorporate a solid-phase extraction (SPE) cleanup step using a C18 or Oasis HLB cartridge to remove interfering substances. 2. Dilute the final extract before injection. 3. Optimize the mobile phase composition and gradient. A typical mobile phase for steroid analysis is a gradient of methanol or acetonitrile with a small amount of formic acid in water. |
| High Background Noise in Mass Spectrometry Data | 1. Contamination from Labware: Plasticizers and other contaminants from tubes and pipette tips can interfere with the analysis. 2. Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can be detected in subsequent runs. 3. Insufficient Sample Cleanup: A high level of matrix components can lead to a noisy baseline. | 1. Use high-quality, solvent-rinsed glass tubes and labware whenever possible. 2. Implement a rigorous wash protocol for the injection needle and column between samples. 3. Optimize the SPE cleanup protocol to ensure maximum removal of interfering substances. |
Frequently Asked Questions (FAQs)
Q1: What is the best homogenization technique for adipose tissue?
A1: For adipose tissue, mechanical homogenization using a bead beater or a rotor-stator homogenizer is highly effective. It is crucial to perform the homogenization on ice to prevent the degradation of this compound. For smaller samples, a Dounce homogenizer can also be used.
Q2: Which solvent system should I use for the initial extraction?
A2: A common and effective method involves a two-step process. First, use acetonitrile to precipitate proteins and solubilize the steroids. Then, a liquid-liquid extraction with hexane is performed to remove the bulk of the lipids. Alternatively, methyl tert-butyl ether (MTBE) has shown high recovery rates for various steroids from tissue.
Q3: Is a sample cleanup step necessary after the initial extraction?
A3: Yes, a cleanup step is highly recommended, especially for analysis by mass spectrometry. Adipose tissue extracts are rich in lipids that can cause significant matrix effects. Solid-phase extraction (SPE) using C18 or polymeric cartridges like Oasis HLB is effective for removing these interferences.
Q4: How can I determine the efficiency of my extraction protocol?
A4: To determine the extraction efficiency, you should spike a control sample with a known amount of a this compound standard before extraction. The recovery is calculated by comparing the amount of this compound measured in the spiked sample to the known amount added, after correcting for the endogenous amount in an unspiked sample.
Q5: What is the best method for quantifying this compound in the final extract?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroids like this compound in complex biological matrices. It offers high selectivity and can distinguish this compound from other structurally similar steroids.
Data Presentation
Table 1: Comparison of Extraction Solvents for Steroids from Tissue
| Extraction Solvent(s) | Matrix | Average Recovery (%) | Reference |
| Methyl tert-butyl ether (MTBE) | Breast Tissue | >85% | |
| Acetonitrile & Hexane | Tissue | Not Specified (protocol provided) | |
| Methanol-water (50/50, v/v) with Hexane LLE | Pig Fat | 81-100% | |
| Diethyl Ether or Ethyl Acetate | Liquid Samples | Not Specified (protocol provided) |
Note: Recovery rates can vary depending on the specific steroid, tissue type, and overall methodology.
Experimental Protocols
Protocol 1: Acetonitrile/Hexane Extraction with SPE Cleanup
This protocol is adapted from standard methods for steroid extraction from fatty tissues.
1. Tissue Homogenization:
-
Weigh 50-100 mg of frozen adipose tissue in a pre-chilled microcentrifuge tube.
-
Add ice-cold homogenization buffer (e.g., PBS, pH 7.4) at a 1:4 (w/v) ratio.
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for extraction.
2. Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant to a glass centrifuge tube.
-
Add 15 mL of acetonitrile, vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the acetonitrile supernatant to a new glass tube.
-
Add 30 mL of hexane to the supernatant, and shake vigorously for 5 minutes.
-
Allow the phases to separate. The lower layer is the acetonitrile phase containing the steroids.
-
Carefully remove and discard the upper hexane layer.
-
Repeat the hexane wash for better lipid removal.
3. Evaporation:
-
Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator (e.g., SpeedVac).
4. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Reconstitute the dried extract in 1 mL of 10% methanol in water and load it onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove polar impurities.
-
Elute the this compound with 3 mL of 90% methanol in water.
5. Final Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the final residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: Workflow for the extraction and analysis of this compound from adipose tissue.
Caption: Simplified metabolic pathway of this compound biosynthesis from DHEA.
References
Technical Support Center: Analysis of 7-Keto-DHEA and its Metabolic Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 7-Keto-dehydroepiandrosterone (7-Keto-DHEA) and its metabolic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic byproducts of this compound?
A1: this compound is a metabolite of dehydroepiandrosterone (DHEA).[1][2][3] Unlike DHEA, this compound does not convert into steroid hormones like androgens and estrogens.[2][4] Its primary metabolic pathway involves conversion to 7α-hydroxy-DHEA (7α-OH-DHEA) and 7β-hydroxy-DHEA (7β-OH-DHEA).
Q2: Which analytical techniques are most suitable for detecting this compound and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of this compound and its metabolites due to its high specificity. Gas chromatography-mass spectrometry (GC-MS) is also a widely used and effective method. Immunoassays are available but may be prone to cross-reactivity with structurally similar steroids.
Q3: What are the common sources of interference in the analysis of this compound metabolites?
A3: Several factors can interfere with the accurate detection of this compound metabolites:
-
Matrix Effects: Components in biological samples (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.
-
Isobaric Interference: Compounds with the same nominal mass as the target analyte can co-elute and interfere with detection, as they may share similar MRM transitions.
-
Cross-Reactivity in Immunoassays: Antibodies used in immunoassays may bind to other endogenous steroids with similar structures, such as DHEA itself, leading to falsely elevated results.
-
Sample Preparation Artifacts: Inadequate sample cleanup can leave behind interfering substances like lipids. Additionally, some sample preparation steps can inadvertently cause the degradation or transformation of the target analytes.
Q4: How can I minimize interference during sample preparation?
A4: Proper sample preparation is crucial for minimizing interference. The two most common and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often favored for its efficiency in removing interfering substances and providing cleaner extracts. The choice between SPE and LLE may depend on the sample matrix and the specific analytes of interest.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Suboptimal chromatographic conditions. 2. Active sites in the analytical column or liner. 3. Matrix effects. | 1. Optimize mobile phase composition, gradient, and flow rate. 2. Trim the front end of the column or use a new, deactivated liner. 3. Implement a more rigorous sample cleanup method (e.g., SPE). |
| Inaccurate Quantification | 1. Interference from an isobaric compound. 2. Ion suppression or enhancement from the sample matrix. 3. Inefficient ionization. | 1. Adjust chromatographic parameters to achieve better separation. Select unique MRM transitions if possible. 2. Use isotopically labeled internal standards to compensate for matrix effects. Perform spike and recovery experiments. 3. Optimize ion source parameters (e.g., temperature, gas flows, voltage). Consider derivatization to improve ionization efficiency. |
| Low Signal Intensity | 1. Sample loss during preparation. 2. Inefficient ionization. 3. Low concentration of the analyte in the sample. | 1. Validate the sample preparation method for recovery. 2. Optimize ion source parameters. Consider using a derivatizing agent. 3. Concentrate the sample during the extraction process. |
GC-MS Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the inlet liner, column, or packing material. 2. Incomplete derivatization of polar analytes. 3. Polarity mismatch between the analyte, solvent, and stationary phase. | 1. Use a deactivated inlet liner and trim the analytical column. 2. Optimize derivatization conditions (reagent concentration, temperature, and time). 3. Select a more appropriate GC column phase or a different solvent. |
| Ghost Peaks | 1. Carryover from a previous injection. 2. Contamination in the syringe, inlet, or column. | 1. Implement a thorough wash sequence for the autosampler syringe. 2. Clean the inlet and bake out the column at a high temperature. |
| Poor Reproducibility | 1. Inconsistent injection volume. 2. Leaks in the system (e.g., septum, column connections). 3. Variability in the derivatization reaction. | 1. Ensure the autosampler is functioning correctly and the syringe is not clogged. 2. Perform a leak check of the GC system. 3. Ensure precise and consistent addition of derivatization reagents and control reaction conditions. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Average Analyte Recovery | 98% ± 8% | 70% ± 10% |
| Processing Time (96 samples) | ~15 minutes | ~60 minutes |
| Matrix Effects | Lower (Average magnitude of 6%) | Higher and more variable (Average magnitude of 16%) |
| Selectivity | High; can be tailored by sorbent choice. | Lower; depends on solvent polarity. |
| Automation Potential | High | Moderate |
Data compiled from a comparative study on general drug compounds, including steroids.
Table 2: LC-MS/MS Parameters for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 303.2 | 285.2 | 267.2 |
| 7α-OH-DHEA | 305.2 | 287.2 | 269.2 |
| 7β-OH-DHEA | 305.2 | 287.2 | 251.2 |
Note: The optimal MRM transitions may vary depending on the specific LC-MS/MS instrument and derivatization agent used. The values presented are based on underivatized compounds.
Experimental Protocols
Solid-Phase Extraction (SPE) for Serum/Plasma Samples
This protocol is a general procedure for steroid extraction and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: To 200 µL of serum, add an appropriate amount of internal standard and 100 µL of 0.1 N HCl. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 60:40 water:methanol solution to remove polar interferences.
-
Drying: Dry the cartridge under full vacuum for approximately 5 minutes.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is a general procedure and should be optimized for your specific application.
-
Sample Preparation: To 2 mL of urine, add an appropriate amount of internal standard. For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase is required. Add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7) and 50 µL of β-glucuronidase, and incubate for 1 hour at 55°C.
-
pH Adjustment: Add 500 µL of carbonate/bicarbonate buffer (20%, pH 9-10).
-
Extraction: Add 4 mL of tert-butyl methyl ether, vortex for 2 minutes, and centrifuge to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction step with another 4 mL of tert-butyl methyl ether and combine the organic layers.
-
Evaporation and Reconstitution: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of a 1:1 water:acetonitrile solution.
Visualizations
Caption: Metabolic pathway of this compound from DHEA.
Caption: General workflow for LC-MS/MS analysis.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The DHEA/7-Keto DHEA Ratio: A Functional Medicine Perspective [rupahealth.com]
- 3. 7-Keto-dehydroepiandrosterone | C19H26O3 | CID 193313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-keto DHEA - ZRT Laboratory (Salivary Steroids) - Lab Results explained | HealthMatters.io [healthmatters.io]
Technical Support Center: Method Refinement for Distinguishing 7-Keto-DHEA and its Isomers
Welcome to the technical support center for the analysis of 7-Keto-DHEA and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate differentiation of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its isomers, such as 7α-hydroxy-DHEA and 7β-hydroxy-DHEA.
FAQ 1: General
Q1: What are the primary challenges in distinguishing this compound from its isomers?
A1: The primary challenges stem from the structural similarity of the isomers, which often results in similar physicochemical properties. This can lead to:
-
Co-elution in chromatography: Isomers may have very close retention times, making their separation difficult.
-
Identical mass-to-charge ratios (m/z): As isomers have the same molecular weight, they cannot be distinguished by mass spectrometry alone without prior separation or specific fragmentation patterns.
-
Subtle differences in spectroscopic profiles: While techniques like NMR can distinguish isomers, the differences in chemical shifts can be small and require high-resolution instrumentation for clear identification.
FAQ 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Q1: My this compound and a potential isomer peak are co-eluting or have poor resolution in my LC-MS/MS analysis. What can I do?
A1: Poor resolution is a common issue. Here are several steps to troubleshoot this:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different starting and ending percentages of your organic solvent and extend the gradient time.
-
Change the mobile phase composition: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter the selectivity of the separation.
-
Evaluate a different stationary phase: If you are using a standard C18 column, consider a column with a different chemistry, such as a biphenyl (B1667301) or phenyl-hexyl phase, which can offer different selectivity for steroid isomers.[1]
-
Adjust the column temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times, so re-optimization of the gradient may be necessary.
-
Employ derivatization: Chemical derivatization can alter the chromatographic behavior of the isomers, potentially leading to better separation.
Q2: I am observing a weak signal or high background noise for my analytes. How can I improve the sensitivity of my LC-MS/MS method?
A2: Low sensitivity can be addressed through several optimization steps:
-
Optimize ion source parameters: Systematically tune the ion source parameters, including capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and ion transfer tube temperature, to maximize the signal for your specific analytes.
-
Utilize chemical derivatization: Derivatizing the keto or hydroxyl groups of the steroids can significantly enhance their ionization efficiency, leading to a stronger signal.[2] Reagents like 1-amino-4-methyl piperazine (B1678402) (MP) or Girard P have been successfully used for this purpose.[2][3]
-
Improve sample clean-up: Matrix effects from biological samples can suppress the ionization of your analytes. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering components.
-
Select optimal MRM transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for your analytes. Infuse a standard solution of each analyte to determine the optimal transitions and collision energies.
Q3: My quantitative results are inconsistent and show high variability. What could be the cause?
A3: High variability in quantitative analysis is often linked to matrix effects.
-
Assess matrix effects: Perform a post-extraction spike experiment to determine if your sample matrix is causing ion suppression or enhancement.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response.
-
Improve sample preparation: As mentioned above, a more effective sample clean-up procedure like SPE can significantly reduce matrix effects.
FAQ 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Q1: I am seeing unexpected peaks or degradation of my this compound sample during GC-MS analysis. What is happening?
A1: Steroids can be thermally labile and may degrade in the hot GC inlet. Additionally, artifacts can be formed during sample preparation.
-
Artifact formation during derivatization: The derivatization of this compound, often a necessary step for GC-MS analysis, can sometimes lead to the formation of byproducts. For example, the formation of arimistane from this compound has been reported during the analysis of trimethylsilyl (B98337) derivatives.[4] It is crucial to optimize the derivatization conditions (reagent concentration, temperature, and time) and to be aware of potential side reactions.
-
Thermal degradation in the injector: High injector temperatures can cause the degradation of steroids. It is important to use the lowest possible injector temperature that still allows for efficient volatilization of the analytes.
-
Active sites in the GC system: Active sites in the injector liner, column, or connections can cause peak tailing and analyte degradation. Using deactivated liners and columns is crucial for steroid analysis.
Q2: How can I improve the separation of this compound and its isomers by GC-MS?
A2: Achieving good separation of steroid isomers by GC can be challenging.
-
Optimize the temperature program: A slower temperature ramp can improve the resolution of closely eluting peaks.
-
Select the appropriate GC column: A column with a stationary phase that provides good selectivity for steroids is essential. Phenyl-methylpolysiloxane phases are commonly used.
-
Consider derivatization: Derivatization not only improves volatility and thermal stability but can also enhance the chromatographic separation of isomers.
FAQ 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Can NMR be used to definitively distinguish between this compound and its isomers like 7α-OH-DHEA and 7β-OH-DHEA?
A1: Yes, NMR spectroscopy is a powerful tool for the structural elucidation of steroids and can definitively distinguish between isomers. The different spatial arrangement of atoms in isomers leads to distinct chemical environments for the protons (¹H) and carbons (¹³C), resulting in unique chemical shifts and coupling constants in their NMR spectra.
Q2: What are the key differences to look for in the NMR spectra of this compound and its 7-hydroxy isomers?
A2: The primary differences will be observed in the signals of the protons and carbons around the C7 position.
-
In this compound, the C7 position is a carbonyl group, which will have a characteristic chemical shift in the ¹³C NMR spectrum (typically around 200-220 ppm).
-
In 7α-OH-DHEA and 7β-OH-DHEA, the C7 position has a hydroxyl group, and the C7 carbon will have a chemical shift in the range of 60-80 ppm in the ¹³C NMR spectrum.
-
The proton attached to C7 (H7) in the 7-hydroxy isomers will appear as a distinct signal in the ¹H NMR spectrum. The chemical shift and coupling constants of this proton will differ between the α and β isomers due to their different stereochemistry, allowing for their differentiation.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound and its isomers.
Table 1: LC-MS/MS Parameters for Derivatized this compound Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Derivatized 7-oxo-DHEA | 384.3 | 112.1 | |
| Derivatized 7α-OH-DHEA | 386.3 | 112.1 | |
| Derivatized 7β-OH-DHEA | 386.3 | 112.1 | |
| Note: Derivatization was performed with 1-amino-4-methyl piperazine (MP). |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 7-hydroxy-DHEA Isomers in CDCl₃
| Position | 7α-OH-DHEA (¹H) | 7α-OH-DHEA (¹³C) | 7β-OH-DHEA (¹H) | 7β-OH-DHEA (¹³C) | Reference |
| 3 | 3.55-3.61 (m) | 71.3 | 3.52-3.59 (m) | 71.3 | |
| 6 | 5.65 (d, J=7.4 Hz) | 123.7 | 5.31 (t, J=1.8 Hz) | 123.7 | |
| 7 | 3.98 (t, J=4.7 Hz) | 64.4 | 3.96 (dt, J₁=5.3 Hz, J₂=14.8 Hz) | 64.4 | |
| 18 | 0.89 (s) | 13.4 | 0.90 (s) | 13.4 | |
| 19 | 1.02 (s) | 18.4 | 1.08 (s) | 18.4 | |
| 17 | - | 221.3 | - | 221.3 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and its Isomers (with Derivatization)
This protocol is based on a validated method for the sensitive quantitation of 7-oxo-DHEA, 7α-OH-DHEA, and 7β-OH-DHEA in serum.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of serum, add an internal standard solution.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer for SPE loading.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
-
Derivatization
-
To the dried extract, add a solution of 1-amino-4-methyl piperazine (MP) in a suitable solvent (e.g., acetonitrile).
-
Add a catalyst, such as acetic acid.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
After cooling, evaporate the solvent.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions
-
LC Column: A reversed-phase column suitable for steroid separation (e.g., C18 or biphenyl).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A shallow gradient optimized for the separation of the derivatized isomers.
-
Flow Rate: A typical flow rate for a standard analytical column (e.g., 0.3-0.5 mL/min).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1.
-
Protocol 2: General GC-MS Analysis of this compound and its Isomers
This protocol provides a general workflow for GC-MS analysis.
-
Sample Preparation and Derivatization
-
Perform sample extraction as described in the LC-MS/MS protocol (SPE is recommended).
-
To the dried extract, add a derivatizing reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium (B1175870) iodide and dithioerythritol.
-
Incubate the mixture to allow for complete derivatization of hydroxyl and keto groups.
-
-
GC-MS Conditions
-
GC Column: A capillary column suitable for steroid analysis (e.g., a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250-280°C).
-
Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 180°C) and ramping up to a higher temperature (e.g., 300°C) to separate the isomers.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Full scan mode to identify unknown peaks or selected ion monitoring (SIM) for targeted quantification.
-
Visualizations
Caption: A generalized workflow for the differentiation of this compound and its isomers.
Caption: A logical troubleshooting workflow for refining analytical methods.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A validated LC-MS/MS method for the sensitive quantitation of serum 7alpha hydroxy-, 7beta hydroxy- and 7keto-dehydroepiandrosterone using a novel derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization and stable isotope dilution-liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHEA, this compound and Arimistane: precursors or metabolites. Is IRMS necessary? | World Anti Doping Agency [wada-ama.org]
Technical Support Center: Enhancing 7-Keto-DHEA Delivery to Target Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of 7-Keto-DHEA to target tissues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of this compound?
A1: The primary challenges in delivering this compound effectively to target tissues include its poor aqueous solubility, which can limit its bioavailability after oral administration. Furthermore, like many steroid molecules, it can be subject to first-pass metabolism in the liver, potentially reducing the amount of active compound that reaches systemic circulation. Overcoming these hurdles is key to maximizing its therapeutic or research potential.
Q2: What is the most common conventional method of administering this compound in clinical studies?
A2: In most human studies, this compound is administered orally as its acetyl derivative, 3-acetyl-7-oxo-dehydroepiandrosterone.[1] This form is thought to protect the molecule from oxidation during manufacturing and is rapidly converted to this compound in the body.[2]
Q3: Are there alternative routes of administration being explored for this compound?
A3: Yes, transdermal delivery of this compound has been investigated. Studies have explored the application of 7-oxo-DHEA in a gel formulation directly to the skin.[3][4] This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, potentially offering a different pharmacokinetic profile compared to oral administration.
Q4: What are some advanced formulation strategies that could enhance this compound delivery?
A4: Advanced formulation strategies that hold promise for enhancing this compound delivery include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs like this compound within their membrane. This can improve solubility and alter the pharmacokinetic profile.
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate this compound, potentially offering controlled release and improved stability.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature. They can enhance the oral bioavailability of lipophilic drugs by improving their dissolution and absorption.[5]
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes, which can improve the solubility and absorption of hydrophobic compounds.
Troubleshooting Guides
Issue 1: Low Bioavailability of Orally Administered this compound
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility limiting dissolution. | Consider formulating this compound in a lipid-based delivery system such as a nanoemulsion or solid lipid nanoparticles (SLNs) to improve its solubility and dissolution rate in the gastrointestinal tract. |
| Significant first-pass metabolism. | Explore alternative routes of administration like transdermal delivery to bypass the liver. Alternatively, nanoparticle formulations may alter the absorption pathway, potentially reducing first-pass metabolism. |
| Inefficient absorption from the gut. | Investigate the use of permeation enhancers in your oral formulation, or consider nanoparticle systems that can be taken up by the intestinal epithelium. |
Issue 2: Difficulty in Formulating this compound in Nanoparticle Systems
| Potential Cause | Troubleshooting Step |
| Low entrapment efficiency in polymeric nanoparticles. | Optimize the formulation parameters, such as the polymer concentration, drug-to-polymer ratio, and the type and concentration of surfactant used. The choice of organic solvent can also significantly impact entrapment. |
| Particle aggregation and instability. | Ensure the use of an appropriate stabilizer or surfactant in your formulation. For PLGA nanoparticles, surface modification with PEG (PEGylation) can improve stability. For lipid-based systems, the choice of lipid and emulsifier is critical. |
| Inconsistent particle size and high polydispersity. | The method of nanoparticle preparation should be carefully controlled. For example, in the emulsion-solvent evaporation method for PLGA nanoparticles, the homogenization speed and time are critical parameters. For SLNs, the homogenization pressure and number of cycles are important. |
Data Presentation: Comparative Formulation Characteristics for Hydrophobic Steroids
The following table summarizes typical characteristics of different nanoparticle formulations for hydrophobic steroids, which can be used as a reference for developing this compound delivery systems.
| Formulation Type | Typical Particle Size (nm) | Typical Entrapment Efficiency (%) | Common Lipids/Polymers | Advantages for this compound Delivery |
| Liposomes | 50 - 200 | 70 - 95 | Phospholipids (e.g., DSPC), Cholesterol | Biocompatible, can encapsulate hydrophobic drugs in the lipid bilayer. |
| PLGA Nanoparticles | 100 - 500 | 60 - 90 | Poly(lactic-co-glycolic acid) | Biodegradable, provides controlled release. |
| Solid Lipid Nanoparticles (SLNs) | 100 - 400 | 75 - 95 | Solid lipids (e.g., stearic acid, glyceryl monostearate) | Enhances oral bioavailability, protects the drug from degradation. |
| Nanoemulsions | 20 - 200 | > 90 | Oils (e.g., vegetable oils), Surfactants (e.g., Tween 80) | High drug loading capacity, enhances solubility and absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound in PLGA nanoparticles for controlled release.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in dichloromethane.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring. Homogenize the mixture at high speed (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the dichloromethane.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
Objective: To formulate this compound into liposomes to enhance its solubility.
Materials:
-
This compound
-
Dipalmitoylphosphatidylcholine (DPPC) or other suitable phospholipid
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Methodology:
-
Lipid Film Formation: Dissolve this compound, the phospholipid, and cholesterol in chloroform in a round-bottom flask.
-
Solvent Removal: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Visualizations
Signaling Pathway of this compound Induced Thermogenesis
Caption: Proposed signaling pathway for this compound-induced thermogenesis in hepatocytes.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: General experimental workflow for the formulation and characterization of this compound loaded nanoparticles.
Logical Relationship of Delivery Strategies
References
- 1. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to PLGA Nanoparticles as a Drug Delivery System - Inside Therapeutics [insidetx.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Recent Advances in Lipid Nanoparticle Formulations with Solid Matrix for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
7-Keto-DHEA: An In Vivo Validation of its Non-Androgenic Profile
For Immediate Release
A comprehensive review of in vivo and in vitro studies confirms that 7-Keto-dehydroepiandrosterone (7-Keto-DHEA), a metabolite of dehydroepiandrosterone (DHEA), does not exhibit androgenic properties. This makes it a distinct alternative to DHEA and other androgenic compounds, a critical consideration for researchers and drug development professionals. Experimental data consistently demonstrates that this compound does not convert to androgenic hormones, such as testosterone (B1683101), and does not activate the androgen receptor.
Comparative Analysis of Androgenic Potential
The primary mechanism differentiating this compound from DHEA is its metabolic fate. While DHEA can be converted into potent androgens, this compound's structure prevents its conversion to testosterone and estrogen.[1][2] This fundamental difference is supported by in vivo studies in rats, which have shown that this compound is free of the prohormonal effects associated with its parent compound.[3] Furthermore, research in humans has confirmed that this compound is not metabolized back into DHEA, underscoring its non-androgenic pathway.[4]
In vitro studies provide a clear mechanistic explanation for the absence of androgenic effects. A systematic comparison of DHEA and its metabolites revealed that this compound (referred to as 7-oxo-DHEA) was ineffective at promoting androgen receptor (AR) intracellular trafficking and AR-dependent transcriptional activity, even at high concentrations.[5] In contrast, DHEA and its androgenic metabolites, androstenedione (B190577) and androstenediol, demonstrated dose-dependent androgenic activity.[5]
| Compound | Androgen Receptor Activation | Conversion to Androgens | Reference |
| This compound | Minimal to none | No | [5] |
| DHEA | Yes (itself and via metabolites) | Yes | [5] |
| Testosterone | Yes (Potent Agonist) | N/A | [5] |
Experimental Protocols
The standard method for assessing androgenic activity in vivo is the Hershberger assay. This assay utilizes castrated male rats, which have regressed androgen-sensitive tissues. The test substance is administered, and the weights of tissues like the prostate and seminal vesicles are measured. An increase in the weight of these tissues indicates androgenic activity.
Hershberger Assay Protocol (Androgenic Activity)
-
Animal Model: Immature, peripubertally castrated male rats.
-
Acclimatization: Animals are acclimatized for at least 5 days post-castration.
-
Grouping: Animals are randomly assigned to treatment groups:
-
Vehicle Control (e.g., corn oil)
-
Positive Control (e.g., Testosterone Propionate)
-
Test Article Groups (e.g., this compound, DHEA) at various dose levels.
-
-
Dosing: Daily administration of the test or control articles for 10 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: On day 11, animals are euthanized, and the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis are carefully dissected and weighed.
-
Data Analysis: Tissue weights are analyzed to determine statistically significant increases compared to the vehicle control group.
Signaling Pathways and Experimental Workflow
The lack of androgenic activity of this compound is rooted in its distinct metabolic pathway and its inability to bind to and activate the androgen receptor.
Caption: Metabolic pathways of DHEA vs. This compound and their impact on androgenic activity.
Caption: Standardized workflow of the Hershberger bioassay for androgenicity testing.
References
- 1. Dehydroepiandrosterone and Its CYP7B1 Metabolite 7α-Hydroxydehydroepiandrosterone Regulates 11β-Hydroxysteroid Dehydrogenase 1 Directions in Rat Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 7-keto Dehydroepiandrosterone on Voluntary Ethanol Intake in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Binding Prolongs Androgen Receptor Protein Half-Life by Reducing its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone and its metabolites: differential effects on androgen receptor trafficking and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Keto-DHEA with Synthetic Thermogenic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of weight management and metabolic enhancement, various compounds are explored for their thermogenic properties. This guide provides a detailed head-to-head comparison of 7-Keto-DHEA, a naturally occurring metabolite of DHEA, with prominent synthetic thermogenic compounds. The focus is on their mechanisms of action, efficacy supported by experimental data, and safety profiles to inform research and development in this sector.
Executive Summary
This compound distinguishes itself from synthetic thermogenics primarily through its mechanism of action and safety profile. While it promotes thermogenesis by activating mitochondrial enzymes without hormonal conversion, synthetic compounds like ephedrine (B3423809) and synephrine (B1677852) act as sympathomimetics, and 2,4-Dinitrophenol (DNP) functions as a potent mitochondrial uncoupler. Clinical data suggests this compound offers a modest but safe impact on weight loss, whereas synthetic agents, though potentially more potent, carry significant health risks.
Mechanisms of Action: A Comparative Overview
The fundamental difference between this compound and the selected synthetic compounds lies in their interaction with cellular and systemic metabolic pathways.
This compound: Enzymatic Upregulation
This compound is not a direct stimulant of the central nervous system. Its thermogenic effects are attributed to the activation of three key thermogenic enzymes:
-
Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH)
-
Cytosolic malic enzyme
By enhancing the activity of these enzymes, this compound promotes the oxidation of fatty acids for energy, a process that generates heat.[2] It may also increase levels of uncoupling proteins, which allow for the dissipation of the proton gradient in mitochondria as heat rather than ATP, further contributing to thermogenesis.[3] Importantly, this compound does not convert into sex hormones like testosterone (B1683101) or estrogen, a significant differentiating factor from its parent compound, DHEA.[4][5][6][7]
Synthetic Thermogenics: Diverse and Potent Mechanisms
Synthetic thermogenic compounds employ more direct and often systemic mechanisms to increase metabolic rate.
-
Ephedrine: This sympathomimetic amine works by indirectly stimulating the adrenergic receptor system. It enhances the release of norepinephrine, a neurotransmitter that increases heart rate, metabolism, and fat breakdown.[8][9] Its thermogenic effect is often potentiated when combined with caffeine (B1668208).[8][9][10]
-
Synephrine: Structurally similar to ephedrine, p-synephrine is believed to exert its thermogenic effects primarily through the activation of β-3 adrenergic receptors.[11][12] This selective agonism is thought to increase lipolysis and metabolic rate with potentially fewer cardiovascular side effects compared to non-selective adrenergic agonists.[12]
-
2,4-Dinitrophenol (DNP): DNP is a potent mitochondrial uncoupling agent.[13][14] It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force that is essential for ATP synthesis.[13][15] This uncoupling leads to a rapid increase in metabolic rate as the body tries to compensate for the inefficient energy production, with the excess energy being lost as heat.[13]
Quantitative Data from Experimental Studies
While direct head-to-head clinical trials are scarce, individual studies provide quantitative insights into the efficacy of these compounds.
Table 1: Efficacy of this compound in Human Clinical Trials
| Study (Year) | Dosage | Duration | Key Findings |
| Kalman et al. (2000) | 200 mg/day (100 mg twice daily) | 8 weeks | Significant weight loss (2.88 kg vs 0.97 kg in placebo) and body fat reduction when combined with diet and exercise.[1][5] |
| Zenk et al. (2007) | 200 mg/day | 7 days | Significant increase in resting metabolic rate (RMR) by an average of 96 calories per day compared to placebo in overweight individuals on a calorie-restricted diet.[16] |
| A 2002 study | 200 mg/day | 8 weeks | Subjects lost significantly more weight compared to the placebo group when following a diet and exercise regimen.[17] |
Table 2: Efficacy of Synthetic Thermogenic Compounds in Human Studies
| Compound | Study Context | Dosage | Duration | Key Findings |
| Ephedrine/Caffeine | Obese women on an energy-restricted diet | 20 mg ephedrine/200 mg caffeine 3x/day | 24 weeks | Enhanced fat loss and preservation of fat-free mass compared to placebo.[10] Weight loss was attributed to both appetite suppression (75%) and increased thermogenesis (25%).[10] |
| p-Synephrine | Review of multiple studies | Varied | Varied | Increases maximal rate of fat oxidation during exercise.[11] Long-term effects on fat mass reduction require more clinical evidence.[11] |
| 2,4-Dinitrophenol (DNP) | Historical clinical use | Not applicable for current studies due to safety concerns | Not applicable | Reported to cause rapid weight loss of up to 1.5 kg per week.[14] Increases basal metabolic rate by approximately 11% for every 100 mg.[14] |
Experimental Protocols
Protocol for a this compound Clinical Trial (Based on Kalman et al., 2000)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy, overweight adults.
-
Intervention:
-
Treatment Group: 100 mg of 3-acetyl-7-oxo-dehydroepiandrosterone (7-Keto) administered orally, twice daily (total 200 mg/day).
-
Placebo Group: Identical-looking placebo administered on the same schedule.
-
-
Concomitant Interventions: All participants were placed on a calorie-restricted diet (approximately 1800 kcal/day) and engaged in a supervised cross-training exercise program three times per week.
-
Duration: 8 weeks.
-
Primary Outcome Measures: Changes in body weight and body fat percentage.
-
Secondary Outcome Measures: Changes in thyroid hormone levels (T3, T4, TSH), blood chemistry, and vital signs.
Protocol for an Ephedrine/Caffeine Combination Study (General Protocol)
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Obese but otherwise healthy individuals.
-
Intervention:
-
Treatment Group: Oral administration of ephedrine (e.g., 20 mg) and caffeine (e.g., 200 mg), typically three times daily before meals.
-
Placebo Group: Placebo administered on the same schedule.
-
-
Concomitant Interventions: All participants adhere to a prescribed energy-restricted diet.
-
Duration: Typically ranges from 8 to 24 weeks.
-
Primary Outcome Measures: Change in body weight and body composition (fat mass vs. fat-free mass).
-
Secondary Outcome Measures: Changes in energy expenditure (measured by indirect calorimetry), appetite, blood pressure, heart rate, and metabolic parameters.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of this compound-induced thermogenesis.
Caption: Mechanisms of action for Ephedrine and DNP.
Experimental Workflow Diagram
Caption: Generalized workflow for a thermogenic compound clinical trial.
Safety and Tolerability
The safety profiles of these compounds are a critical point of differentiation.
-
This compound: Human studies have shown this compound to be well-tolerated at doses up to 200 mg per day for eight weeks, with no significant adverse effects reported.[7][17][18] It does not appear to affect sex hormone levels when taken orally.[5][6] However, long-term safety has not been extensively studied.[18]
-
Ephedrine: Ephedrine carries risks of cardiovascular side effects, including increased heart rate and blood pressure.[8] Its use has been associated with serious adverse events, leading to its ban in dietary supplements by the FDA in 2004.
-
Synephrine: While p-synephrine is suggested to have a better safety profile than ephedrine due to its selectivity for β-3 adrenergic receptors, concerns about cardiovascular effects remain, especially when combined with caffeine.[19]
-
2,4-Dinitrophenol (DNP): DNP is considered extremely dangerous for human consumption.[14] The uncoupling of oxidative phosphorylation can lead to a rapid and uncontrolled increase in body temperature (hyperthermia), tachycardia, and death.[13][14] Its use has been associated with numerous fatalities.[14]
Conclusion
For researchers and drug development professionals, the choice between this compound and synthetic thermogenics represents a classic trade-off between efficacy and safety.
-
This compound presents a promising avenue for the development of weight management therapies with a favorable safety profile. Its mechanism of enhancing the body's natural thermogenic enzyme activity without hormonal interference is a significant advantage. However, its effects on weight loss are modest and appear to be most effective as an adjunct to diet and exercise.
-
Synthetic thermogenics like ephedrine and synephrine offer more potent, albeit riskier, mechanisms for increasing metabolic rate. The severe toxicity of DNP makes it unsuitable for therapeutic use but its mechanism remains a subject of research for developing safer uncoupling agents.
Future research should focus on long-term safety and efficacy studies of this compound and the exploration of novel synthetic compounds with more targeted and safer thermogenic actions. Direct comparative trials are essential to definitively establish the relative efficacy and safety of these different approaches to metabolic enhancement.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. 7-Keto DHEA The Fat-Burning Metabolite - - Life Extension [lifeextension.com]
- 3. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The DHEA/7-Keto DHEA Ratio: A Functional Medicine Perspective [rupahealth.com]
- 5. Can this compound Supplements Boost Your Metabolism? [healthline.com]
- 6. This compound: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 7. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Ephedrine - Wikipedia [en.wikipedia.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Pharmacology of thermogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of p-Synephrine during Exercise: A Brief Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 14. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Is this compound Safe and Effective for Weight Loss? [aspenintegrativemedicine.com]
- 17. douglaslabs.com [douglaslabs.com]
- 18. 7-Keto DHEA – Health Information Library | PeaceHealth [peacehealth.org]
- 19. researchgate.net [researchgate.net]
confirming the efficacy of 7-Keto-DHEA on weight management in controlled trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of 7-Keto-DHEA in weight management, drawing upon data from key controlled clinical trials. This compound, a naturally occurring metabolite of dehydroepiandrosterone (DHEA), is purported to promote weight loss by increasing metabolism without being converted into androgenic or estrogenic hormones.[1][2] This document presents a comparative summary of the clinical evidence, details the experimental protocols employed in these studies, and illustrates the proposed signaling pathways.
Quantitative Comparison of Controlled Trials
The following tables summarize the primary outcomes from placebo-controlled trials investigating the effects of this compound on weight management. It is important to note that in most of these studies, this compound was administered as an adjunct to a calorie-restricted diet and a structured exercise program.
Table 1: Effects of this compound on Body Weight and Composition
| Study | Intervention Group | Placebo Group | Outcome Measure | Dosage | Duration | Results |
| Kalman et al. (2000) | This compound + Diet & Exercise | Placebo + Diet & Exercise | Weight Loss | 200 mg/day | 8 weeks | -2.88 kg (p=0.01 vs. placebo) |
| Body Fat % Change | -1.8% (p=0.02 vs. placebo) | |||||
| Zenk et al. (2002) | 7-Keto Naturalean™ + Diet & Exercise | Placebo + Diet & Exercise | Weight Loss | 200 mg/day this compound | 8 weeks | -2.15 kg (p=0.038 vs. placebo) |
| BMI Change | -0.71 kg/m ² (p=0.036 vs. placebo) | |||||
| Zenk et al. (2005) | Lean System 7™ + Diet & Exercise | Placebo + Diet & Exercise | Weight Loss | 102 mg/day this compound | 8 weeks | No significant difference vs. placebo |
| Zenk et al. (2007) | This compound + Diet | Placebo + Diet | Weight Loss | 200 mg/day | 7 days | No significant difference vs. placebo |
Table 2: Effects of this compound on Metabolic Rate
| Study | Intervention Group | Placebo Group | Outcome Measure | Dosage | Duration | Results |
| Zenk et al. (2005) | Lean System 7™ + Diet & Exercise | Placebo + Diet & Exercise | Resting Metabolic Rate (RMR) | 102 mg/day this compound | 8 weeks | +7.2% increase (p=0.03 vs. placebo's -0.7% decrease) |
| Zenk et al. (2007) | This compound + Diet | Placebo + Diet | Resting Metabolic Rate (RMR) | 200 mg/day | 7 days | +1.4% increase (p=0.001 vs. placebo's -3.9% decrease) |
| HUM5007™ + Diet | 100 mg/day this compound | +3.4% increase (p=0.001 vs. placebo) |
Experimental Protocols of Key Trials
Kalman et al. (2000): A Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To determine the effects of 3-acetyl-7-oxo-dehydroepiandrosterone (this compound) on weight and body composition in healthy overweight adults.
-
Participants: 30 healthy, overweight adults (28 women, 2 men; mean age 44.5 years).
-
Intervention:
-
Treatment Group (n=15): 100 mg of this compound twice daily (200 mg/day).
-
Placebo Group (n=15): Identical placebo capsule twice daily.
-
-
Diet: All participants were placed on a calorie-restricted diet of approximately 1800 kcal/day.
-
Exercise: A supervised exercise program was implemented three times per week. Each session consisted of 50 minutes of cross-training (aerobic and anaerobic exercise) monitored by an exercise physiologist.
-
Duration: 8 weeks.
-
Primary Outcome Measures: Body weight and body fat percentage (measured by skinfold calipers).
-
Key Findings: The this compound group demonstrated a statistically significant reduction in body weight and body fat percentage compared to the placebo group.[3][4]
Zenk et al. (2002): The Effect of 7-Keto Naturalean™ on Weight Loss
-
Objective: To assess the effects of a formula containing this compound on weight loss, body composition, and basal metabolic rate (BMR) in overweight adults.
-
Participants: 35 healthy, overweight adults (12 men, 21 women; age range 40-69 years).
-
Intervention:
-
Treatment Group (n=17): 7-Keto Naturalean™ providing 100 mg of this compound twice daily (200 mg/day).
-
Placebo Group (n=16): Identical placebo (maltodextrin) twice daily.
-
-
Diet: A calorie-restricted diet of 105 kJ/kg of body weight per day.
-
Exercise: All participants followed a prescribed exercise program.
-
Duration: 8 weeks.
-
Primary Outcome Measures: Body weight, Body Mass Index (BMI), and body composition (by bioelectric impedance). BMR was measured by indirect calorimetry.
-
Key Findings: The group receiving the this compound-containing supplement had a significant reduction in body weight and BMI compared to the placebo group.[4][5]
Proposed Signaling Pathways and Mechanism of Action
This compound is believed to exert its effects on weight management primarily through the induction of thermogenesis.[1][3] This process involves increasing the expression and activity of key metabolic enzymes. Two primary pathways have been proposed:
-
Induction of Thermogenic Enzymes: this compound has been shown in preclinical models to increase the activity of three key thermogenic enzymes:
-
Glycerol-3-phosphate dehydrogenase (GPDH): A mitochondrial enzyme that facilitates the transfer of electrons from glycolysis and lipolysis into the electron transport chain.
-
Malic Enzyme (ME): A cytosolic enzyme involved in the production of NADPH, which is essential for fatty acid synthesis and other anabolic pathways.
-
Fatty Acyl CoA Oxidase: The rate-limiting enzyme in the peroxisomal beta-oxidation of fatty acids.
The upregulation of these enzymes is thought to increase the metabolic rate, leading to greater energy expenditure.
-
-
Modulation of Cortisol Metabolism: this compound may competitively inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[3][6] This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol in adipose tissue and the liver. By inhibiting 11β-HSD1, this compound may reduce local cortisol levels. Elevated cortisol is associated with increased visceral fat and insulin (B600854) resistance. Furthermore, glucocorticoids are known to suppress the expression of uncoupling proteins (UCPs), such as UCP1, which are critical for thermogenesis in brown adipose tissue. By reducing cortisol's effects, this compound may indirectly lead to increased UCP activity and thermogenesis.[3]
References
- 1. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. A systematic review of the impact of this compound on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
- 6. journals.physiology.org [journals.physiology.org]
7-Keto-DHEA's Influence on Thyroid Hormone Metabolism: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Keto-DHEA's effects on thyroid hormone metabolism against its precursor, DHEA. The following analysis is supported by experimental data to elucidate its potential as a metabolic modulator.
This compound, a naturally occurring metabolite of dehydroepiandrosterone (DHEA), has garnered attention for its potential to boost metabolism and support weight management without converting into sex hormones.[1][2] This key difference from DHEA, which can be metabolized into androgens and estrogens, positions this compound as a distinct molecule for metabolic research.[1][2] Studies suggest that this compound's thermogenic properties may be, in part, mediated by its influence on thyroid hormone activity.[3][4]
Comparative Analysis of this compound and DHEA
While both this compound and DHEA are related, their physiological effects, particularly concerning hormonal activity and metabolic pathways, are distinct. DHEA serves as a precursor to sex hormones, which can lead to hormonal side effects with supplementation.[2] In contrast, this compound does not convert to testosterone (B1683101) or estrogen, making it a more targeted agent for metabolic modulation.[1][2] One in-vitro study has suggested that this compound is two-and-a-half times more thermogenic than its parent compound, DHEA.[5]
Quantitative Data from Clinical Studies
A pivotal study by Kalman et al. (2000) provides key quantitative insights into the effects of this compound on thyroid hormone levels in healthy overweight adults. The results indicated a significant increase in the active thyroid hormone, triiodothyronine (T3), without a corresponding change in thyroid-stimulating hormone (TSH) or thyroxine (T4).[6]
| Parameter | This compound Group (n=15) | Placebo Group (n=15) | p-value |
| Dosage | 200 mg/day (100 mg twice daily) | Maltodextrin | - |
| Duration | 8 weeks | 8 weeks | - |
| Change in T3 (ng/dL) | +17.84 | +2.75 | 0.04 |
| Change in T4 (mcg/dL) | No significant change | No significant change | NS |
| Change in TSH (mIU/L) | No significant change | No significant change | NS |
Table 1: Summary of Thyroid Hormone Changes from Kalman et al. (2000) study.[6]
Experimental Protocols
The following is a detailed methodology from the key clinical trial investigating the effects of this compound on thyroid metabolism.
Study Design: Randomized, Double-Blind, Placebo-Controlled Trial (Kalman et al., 2000)[6]
-
Participants: 30 healthy, overweight adults (Body Mass Index >27 kg/m ²). Participants with a history of heart disease, hypertension, diabetes, or psychiatric disorders were excluded.
-
Intervention:
-
Treatment Group (n=15): Received 100 mg of 3-acetyl-7-oxo-dehydroepiandrosterone (this compound) twice daily (totaling 200 mg/day).
-
Placebo Group (n=15): Received a matching placebo (maltodextrin).
-
-
Duration: 8 weeks.
-
Concomitant Interventions: All participants were instructed to follow a reduced-calorie diet and engage in a cross-training exercise program three times per week under the supervision of an exercise physiologist.
-
Data Collection: Blood samples were collected at baseline, week 4, and week 8 for analysis of thyroid hormones (T3, T4, and TSH) and other physiological parameters.
-
Hormone Analysis: Serum levels of T3, T4, and TSH were determined using standard laboratory procedures.
Visualizing the Metabolic Impact
To better understand the proposed mechanisms and experimental design, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. healthorchard.com [healthorchard.com]
- 2. 7 Keto DHEA vs DHEA: Key Differences - HealSend [healsend.com]
- 3. Understanding DHEA and 7-Keto DHEA - Total Health Magazine [totalhealthmagazine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Can this compound Supplements Boost Your Metabolism? [healthline.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Metabolic Machinery: A Comparative Guide to 7-Keto-DHEA's Clinical Relevance
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the metabolic changes induced by 7-Keto-DHEA, comparing its performance with other thermogenic alternatives. We delve into the experimental data, detailed protocols, and underlying signaling pathways to illuminate the clinical relevance of this intriguing metabolic modulator.
7-Keto-dehydroepiandrosterone (this compound), a naturally occurring metabolite of dehydroepiandrosterone (DHEA), has garnered significant attention for its potential to boost metabolism and aid in weight management without converting to androgenic or estrogenic hormones.[1][2][3] Unlike its parent compound DHEA, this compound's primary effects are metabolic, making it a subject of interest for therapeutic applications in obesity and related metabolic disorders.[4][5] This guide synthesizes the available clinical evidence to provide a clear and data-driven comparison of this compound with other widely used thermogenic agents, namely caffeine (B1668208) and green tea extract.
Quantitative Data Summary
The following tables summarize the key quantitative findings from clinical trials investigating the effects of this compound, caffeine, and green tea extract on various metabolic parameters.
Table 1: Effects of this compound on Body Weight and Composition
| Study | Dosage | Duration | Intervention Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | p-value |
| Weight (kg) | |||||
| Kalman et al. (2000) | 200 mg/day | 8 weeks | -2.88 | -0.97 | 0.01 |
| Zenk et al. (2002) | 200 mg/day | 8 weeks | -2.15 ± 2.38 | -0.72 ± 2.12 | 0.038 |
| Body Fat Percentage (%) | |||||
| Kalman et al. (2000) | 200 mg/day | 8 weeks | -1.8 | -0.57 | 0.02 |
| Body Mass Index ( kg/m ²) | |||||
| Zenk et al. (2002) | 200 mg/day | 8 weeks | -0.71 ± 0.79 | -0.01 ± 1.05 | 0.036 |
Table 2: Effects of this compound on Metabolic Rate
| Study | Dosage | Duration | Intervention Group (Mean Change) | Placebo Group (Mean Change) | p-value |
| Resting Metabolic Rate (RMR) | |||||
| Zenk et al. (2007) | 100 mg/day | 7 days | +1.4% from baseline | Not reported | <0.05 |
| Zenk et al. (2007) (HUM5007¹) | 100 mg/day this compound | 7 days | +3.4% from baseline | Decrease from baseline | 0.001 |
¹HUM5007 is a proprietary blend containing this compound.
Table 3: Comparative Efficacy of Thermogenic Supplements
| Supplement | Typical Dosage | Primary Mechanism | Key Metabolic Effects (Mean Change) |
| This compound | 100-200 mg/day | Induction of thermogenic enzymes | Weight Loss: ~2-3 kg over 8 weeksRMR Increase: ~1.4-3.4% |
| Caffeine | 100-300 mg/day | CNS stimulation, adrenaline release | RMR Increase: ~3-11%Fat Oxidation: Modest increase |
| Green Tea Extract (EGCG) | 270-1200 mg/day | Catecholamine potentiation | Weight Loss: Modest, variableFat Oxidation: Modest increase |
Experimental Protocols
Understanding the methodology behind the clinical findings is crucial for their proper interpretation. Below are detailed protocols from key studies cited in this guide.
Protocol 1: Kalman et al. (2000) - this compound for Weight Loss
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 30 healthy, overweight adults (mean BMI 31.9 kg/m ²).
-
Intervention: Participants were randomly assigned to receive either 100 mg of 3-acetyl-7-oxo-dehydroepiandrosterone (a precursor to this compound) twice daily (total 200 mg/day) or a placebo for 8 weeks.
-
Concomitant Interventions: All participants followed a calorie-restricted diet (approximately 1800 kcal/day) and engaged in a supervised exercise program (three sessions per week).
-
Outcome Measures:
-
Body weight and body fat percentage were measured at baseline, week 4, and week 8.
-
Thyroid hormone levels (T3, T4, TSH) were also assessed.
-
-
Method of Measurement:
-
Body composition was assessed using calipers.
-
Hormone levels were determined by standard laboratory techniques.
-
Protocol 2: Zenk et al. (2007) - this compound on Resting Metabolic Rate
-
Study Design: A randomized, double-blind, placebo-controlled crossover trial.
-
Participants: Healthy, overweight adults.
-
Intervention: Participants received 100 mg/day of this compound, a combination product containing 100 mg of this compound (HUM5007), or a placebo for 7 days for each treatment arm, with a washout period between treatments.
-
Outcome Measures: Resting metabolic rate (RMR) was the primary outcome.
-
Method of Measurement: RMR was measured by indirect calorimetry.
Signaling Pathways and Mechanisms of Action
The metabolic effects of this compound are primarily attributed to its ability to enhance thermogenesis, the process of heat production in the body. This is achieved through the induction of key mitochondrial and cytosolic enzymes.
Caption: this compound's thermogenic signaling pathway.
This compound is believed to act via nuclear receptors, such as peroxisome proliferator-activated receptor alpha (PPARα), to increase the transcription of genes encoding for key thermogenic enzymes. These include:
-
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH): This enzyme facilitates the transfer of electrons from cytosolic NADH into the mitochondria, bypassing complex I of the electron transport chain and leading to a less efficient, more heat-producing pathway.
-
Cytosolic malic enzyme: This enzyme is involved in the production of NADPH, which is essential for fatty acid synthesis and other metabolic processes. Its upregulation can contribute to increased metabolic flux.
-
Fatty acyl CoA oxidase: This is the first and rate-limiting enzyme in the peroxisomal beta-oxidation pathway, which is responsible for breaking down very long-chain fatty acids.
By upregulating these enzymes, this compound effectively increases the body's metabolic rate, leading to greater energy expenditure and the preferential burning of fat for fuel.
Comparison with Alternatives
While this compound shows promise as a thermogenic agent, it is important to consider its performance in the context of other widely available supplements.
Caffeine
Caffeine is a well-established central nervous system stimulant that also possesses thermogenic properties. It increases the release of catecholamines like adrenaline, which can boost metabolic rate and enhance lipolysis. Clinical studies have shown that caffeine can increase RMR by 3-11%, an effect that is generally more pronounced than that observed with this compound. However, the effects of caffeine can be subject to tolerance with chronic use, and it may cause side effects such as jitteriness, anxiety, and insomnia in sensitive individuals.
Green Tea Extract
The active compounds in green tea, particularly epigallocatechin gallate (EGCG), are thought to exert thermogenic effects by inhibiting the enzyme catechol-O-methyltransferase (COMT), which degrades norepinephrine. This leads to a prolongation of norepinephrine's metabolic-boosting effects. The evidence for the weight loss effects of green tea extract is mixed, with some studies showing modest benefits and others showing no significant effect. The impact on RMR and fat oxidation appears to be less consistent and potent than that of caffeine.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing the metabolic effects of a thermogenic compound like this compound.
Caption: A typical experimental workflow for a clinical trial.
Conclusion
The available evidence suggests that this compound can induce modest but statistically significant metabolic changes, leading to weight loss and an increase in resting metabolic rate, particularly when combined with diet and exercise. Its primary advantage over other thermogenic agents lies in its non-hormonal nature, which minimizes the risk of androgenic or estrogenic side effects.
Compared to caffeine, the metabolic boost from this compound appears to be less pronounced. Green tea extract's effects are generally more variable. However, for individuals sensitive to stimulants or concerned about hormonal side effects, this compound presents a viable alternative.
Further research is warranted to elucidate the long-term efficacy and safety of this compound and to explore its potential in combination with other metabolic modulators. Direct head-to-head comparative trials with other thermogenic agents would be invaluable in establishing its precise position in the therapeutic landscape for weight management. For drug development professionals, this compound's unique mechanism of action and favorable safety profile make it an interesting lead for the development of novel metabolic enhancers.
References
- 1. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. The Effect of Green Tea Extract on Fat Oxidation at Rest and during Exercise: Evidence of Efficacy and Proposed Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can this compound Supplements Boost Your Metabolism? [healthline.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. 7-Keto DHEA | Rupa Health [rupahealth.com]
Comparative Efficacy of 7-Keto-DHEA and Caffeine on Energy Expenditure: A Scientific Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on the efficacy of 7-Keto-dehydroepiandrosterone (7-Keto-DHEA) and caffeine (B1668208) in modulating energy expenditure. While both compounds are recognized for their thermogenic properties, their mechanisms of action and the clinical evidence supporting their effects differ significantly. This document summarizes key findings, details experimental methodologies, and visualizes the proposed signaling pathways to facilitate a comprehensive understanding for research and development purposes.
Quantitative Effects on Energy Expenditure
The following tables summarize the quantitative data from clinical trials investigating the effects of this compound and caffeine on energy expenditure. It is crucial to note that direct comparative studies are lacking; therefore, the data presented is from separate investigations with varying methodologies.
Table 1: Effect of this compound on Resting Metabolic Rate (RMR)
| Dosage | Study Population | Duration | Change in RMR | Reference |
| 200 mg/day | Overweight adults on a calorie-restricted diet | 7 days | Increased by 1.4% above baseline (prevented diet-associated decrease) | [1] |
| 200 mg/day | Overweight adults | Not specified | 7.2% increase | [2] |
| 100 mg/day (as part of a supplement blend) | Overweight adults | 7 days | 3.4% increase | [2] |
Table 2: Effect of Caffeine on Energy Expenditure (EE)
| Dosage | Study Population | Condition | Change in EE | Reference |
| 100 mg (single dose) | Lean and postobese volunteers | Resting | 3-4% increase in resting metabolic rate over 150 minutes | [2] |
| 100 mg (repeated doses over 12h) | Lean and postobese volunteers | Daily EE | 8-11% increase over the 12-hour period | [2] |
| 214 mg (with flavonoids) | Premenopausal women | 22-hour EE | 46 kcal increase | |
| 5 mg/kg/day | Physically active males | Daily EE | No significant change | |
| 25 mg/kg (in rats) | Rats | Activity-related EE | 8% increase in caloric cost of walking |
Experimental Protocols
This compound Studies
A representative study investigating the effect of this compound on RMR in overweight individuals on a calorie-restricted diet involved a randomized, double-blind, placebo-controlled trial. Participants were administered 200 mg of this compound or a placebo daily for seven days. RMR was measured at baseline and at the end of the study period using indirect calorimetry. The study aimed to assess if this compound could counteract the decrease in metabolism typically associated with dieting.
Caffeine Studies
One clinical trial evaluating the impact of caffeine on energy expenditure in lean and postobese volunteers utilized a single-dose oral administration of 100 mg of caffeine. Resting metabolic rate was measured over 150 minutes post-ingestion. In a subsequent part of the study, repeated doses of 100 mg of caffeine were given at 2-hour intervals over a 12-hour period, with energy expenditure measured in a room respirometer to determine the effect on daily energy expenditure. Another study in physically active males used a double-blind, crossover design where participants received either 5 mg/kg of body mass per day of caffeine or a placebo for four days, with a three-day washout period. Total energy expenditure was assessed using the doubly labeled water method, and resting energy expenditure was measured by indirect calorimetry.
Signaling Pathways and Mechanisms of Action
This compound
This compound is a naturally occurring metabolite of DHEA but does not convert to sex hormones. Its thermogenic effect is primarily attributed to the induction of key mitochondrial and cytosolic enzymes. Specifically, this compound has been shown to increase the activity of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) and cytosolic malic enzyme. This enhancement of the glycerophosphate shuttle, a metabolically inefficient pathway for electron transport, leads to increased heat production (thermogenesis) at the expense of ATP synthesis. Additionally, it is proposed that this compound may stimulate fatty acyl-CoA oxidase, a key enzyme in fatty acid oxidation.
Proposed mechanism of this compound-induced thermogenesis.
Caffeine
Caffeine's primary mechanism for increasing energy expenditure is through its action as a central nervous system (CNS) stimulant. It acts as a non-specific adenosine (B11128) receptor antagonist. By blocking adenosine receptors, particularly A1 and A2A subtypes, caffeine reduces the inhibitory effects of adenosine on neurotransmission, leading to increased sympathetic nervous system outflow. This results in the release of catecholamines, such as norepinephrine, which can stimulate thermogenesis in tissues like brown adipose tissue (BAT). Caffeine may also have direct effects on peripheral tissues by inhibiting phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP), which can enhance lipolysis and substrate oxidation.
Caffeine's dual mechanism for increasing energy expenditure.
Summary and Conclusion
Both this compound and caffeine have demonstrated the potential to increase energy expenditure, albeit through different primary mechanisms. This compound appears to act peripherally by modulating mitochondrial and cytosolic enzyme activity to increase thermogenesis. In contrast, caffeine's effects are largely mediated through the central nervous system via adenosine receptor antagonism, leading to increased sympathetic activity.
The available clinical data, while supportive of a thermogenic effect for both compounds, is not directly comparable due to variations in study design, dosage, and patient populations. The magnitude of the effect on energy expenditure appears to be modest for both substances. For researchers and drug development professionals, these findings suggest that both this compound and caffeine are viable candidates for further investigation as agents to modulate energy balance. However, future research should focus on well-controlled, head-to-head comparative trials to definitively establish their relative efficacy and to explore potential synergistic effects when used in combination. Further elucidation of their downstream signaling pathways will also be critical for the development of more targeted and effective thermogenic therapies.
References
Validating the Long-Term Safety Profile of 7-Keto-DHEA Supplementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of long-term 7-Keto-DHEA supplementation, with a focus on its performance relative to its parent compound, dehydroepiandrosterone (DHEA). The information presented herein is intended to support research and development by summarizing available experimental data, detailing methodologies of key studies, and visualizing relevant biological pathways and experimental workflows.
Introduction
This compound, a metabolite of DHEA, has garnered significant interest for its potential therapeutic applications, particularly in weight management and metabolic support.[1][2][3] Unlike DHEA, this compound is not converted into androgenic or estrogenic hormones, a key distinction that theoretically confers a more favorable safety profile, especially for long-term use.[1][4][5] This guide examines the existing evidence to validate the long-term safety of this compound, drawing comparisons with DHEA to provide a comprehensive perspective for the scientific community.
Comparative Safety Profiles: this compound vs. DHEA
This compound
Short-term studies have generally indicated that this compound is well-tolerated.[6][7] Human studies have shown that supplementation with up to 200 mg per day for eight weeks did not result in significant adverse effects.[8] One study specifically noted no negative effects on estrogen or testosterone (B1683101) levels at this dosage.[8] Another study in healthy men found doses up to 200 mg per day for four weeks to be well-tolerated.[9][10]
However, a critical gap in the current body of research is the absence of comprehensive long-term safety data for this compound supplementation.[8] While short-term animal studies have also shown no adverse effects even with large amounts, the long-term implications for human health remain to be demonstrated.[8] Some potential side effects that have been reported in studies with both men and women include heartburn, metallic taste, and nausea.[9] There is also a theoretical concern that the increase in triiodothyronine (T3) levels associated with this compound could potentially have adverse effects on the heart or promote bone loss over the long term, although this has not been substantiated by current evidence.[8]
DHEA
In contrast to this compound, the safety profile of DHEA is more complex due to its conversion into sex hormones.[1][11] Potential side effects of DHEA supplementation can include acne, hair loss, and hormonal imbalances.[1] In women, DHEA can cause facial hair growth and a deepening of the voice.[12] Because DHEA can increase testosterone and estrogen levels, there are concerns about its long-term use, particularly regarding the risk of hormone-sensitive cancers.[12] Other reported side effects of DHEA include oily skin, high blood pressure, changes in the menstrual cycle, fatigue, and headache.[12]
Quantitative Safety Data
The following table summarizes the key safety findings from short-term human clinical trials on this compound and compares them with the known side effects of DHEA.
| Parameter | This compound | DHEA |
| Dosage in Studies | Up to 200 mg/day[8][9][10] | Varies widely |
| Duration of Studies | Up to 8 weeks[6][7][8] | Varies, including longer-term studies |
| Hormonal Side Effects | Does not convert to testosterone or estrogen[1][4][5] | Can lead to acne, hair loss, and hormonal imbalances[1][12] |
| Reported Side Effects | Insomnia, anxiety, digestive issues (e.g., heartburn, metallic taste, nausea)[1][9] | Oily skin, skin thickening, upset stomach, high blood pressure, changes in menstrual cycle, fatigue, headache[12] |
| Long-Term Safety | Not yet established[8] | Concerns exist regarding prolonged use and increased hormone levels[12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of experimental protocols from key studies on this compound.
Study on Weight Loss in Overweight Adults
-
Objective: To evaluate the effects of this compound on body weight and composition in overweight adults.
-
Methodology: A randomized, double-blind, placebo-controlled trial was conducted with 30 overweight participants. All participants followed a calorie-restricted diet (1,800 kcal/day) and an exercise program (cross-training three times a week). Participants were randomly assigned to receive either 100 mg of this compound twice daily or a placebo for eight weeks.[8]
-
Safety Assessment: Monitoring of adverse events and changes in clinical laboratory values. Specific hormonal assays for testosterone and estrogen would be a critical component of such a study to confirm the non-hormonal action of this compound.
Safety and Pharmacokinetic Study
-
Objective: To assess the safety and pharmacokinetics of escalating doses of 3-acetyl-7-oxo-dehydroepiandrosterone (a form of this compound) in healthy male volunteers.
-
Methodology: A study involving healthy male participants receiving escalating doses of the supplement. One such study administered doses up to 200 mg per day for four weeks.[9][10]
-
Safety Assessment: Regular monitoring of vital signs, clinical laboratory tests (including blood chemistry and hematology), and recording of any adverse events reported by the participants. Hormone levels (testosterone, estrogen) would also be monitored.
Visualizing Pathways and Workflows
To further clarify the biological and experimental contexts, the following diagrams are provided.
Caption: Metabolic fate of DHEA versus this compound.
Caption: A typical clinical trial workflow for safety evaluation.
Conclusion
The available evidence suggests that this compound has a favorable short-term safety profile, primarily due to its non-conversion to sex hormones. This characteristic distinguishes it from DHEA and makes it a potentially safer alternative for applications where hormonal side effects are a concern. However, the lack of long-term safety data is a significant limitation that must be addressed by future research. For drug development professionals, while the initial safety data for this compound is promising, further long-term, well-controlled clinical trials are imperative to fully validate its safety for chronic use. Researchers should prioritize studies with extended follow-up periods to monitor for any potential delayed or cumulative adverse effects.
References
- 1. healthorchard.com [healthorchard.com]
- 2. The DHEA/7-Keto DHEA Ratio: A Functional Medicine Perspective [rupahealth.com]
- 3. This compound: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 4. Understanding DHEA and 7-Keto DHEA - Total Health Magazine [totalhealthmagazine.com]
- 5. 7 Keto DHEA vs DHEA: Key Differences - HealSend [healsend.com]
- 6. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. 7-Keto DHEA – Health Information Library | PeaceHealth [peacehealth.org]
- 9. Can this compound Supplements Boost Your Metabolism? [healthline.com]
- 10. 7-Keto DHEA | Rupa Health [rupahealth.com]
- 11. differencebetween.com [differencebetween.com]
- 12. DHEA Supplements: Health Benefits, Uses, and Side Effects [webmd.com]
Safety Operating Guide
Proper Disposal of 7-Keto-DHEA in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the disposal of 7-Keto-DHEA, ensuring the safety of laboratory personnel and compliance with regulatory standards. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is paramount to prevent environmental contamination.
Immediate Safety and Handling Considerations
Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE), including safety glasses, gloves, and a laboratory coat, should be worn at all times when handling this compound.
Quantitative Data Summary
The following table summarizes key disposal and safety information for this compound based on available Safety Data Sheets.
| Parameter | Information | Source |
| GHS Classification | Not classified as a hazardous substance. | Safety Data Sheet |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | Safety Data Sheet |
| Primary Disposal Route | Disposal must be made according to official regulations. For related compounds (e.g., 3-ACETYL-7-KETO-DHEA), disposal via a licensed chemical destruction plant or controlled incineration is recommended. | Safety Data Sheet |
| Sewer Disposal | Do not allow to enter sewers/ surface or ground water. | Safety Data Sheet |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as "this compound".
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It is best practice to collect it in a dedicated waste container.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: Label the container clearly with the following information:
-
"Waste this compound"
-
Approximate quantity or concentration
-
Date of accumulation
-
Any relevant hazard warnings (e.g., "Slightly hazardous to water")
-
Step 3: On-site Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Conditions: Keep the container closed when not in use. Store it in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 4: Final Disposal
-
Professional Disposal: The recommended and most compliant method for final disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. These services are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
-
Incineration: Controlled incineration at a licensed facility is a suitable disposal method for this compound, particularly for larger quantities or when mixed with solvents.
-
Landfill: While smaller quantities of non-hazardous solids may sometimes be permitted in a sanitary landfill, this should only be done after explicit approval from your institution's EHS and in compliance with local regulations, given the "slightly hazardous to water" classification.
Step 5: Disposal of Empty Containers
-
Rinsing: Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: Collect the rinsate as chemical waste and add it to the appropriate waste stream for disposal.
-
Container Disposal: Once thoroughly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Puncture or otherwise render the container unusable for other purposes before disposal.
Experimental Protocols for Degradation
No specific experimental protocols for the in-lab degradation or deactivation of this compound for disposal purposes were identified in the reviewed literature. The standard and recommended practice is to dispose of the chemical through a licensed waste management provider.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always prioritize the guidance provided by your institution's Environmental Health and Safety department.
Personal protective equipment for handling 7-Keto-DHEA
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring a safe laboratory environment. This guide provides immediate, essential safety and logistical information for the handling and disposal of 7-Keto-dehydroepiandrosterone (7-Keto-DHEA).
While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), other sources indicate potential risks, including possible damage to fertility or an unborn child, and harm to breast-fed children.[1] Therefore, a cautious approach adhering to standard laboratory safety protocols is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to prevent eye contact with airborne particles or splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option. Always inspect gloves for damage before use and practice proper removal techniques to avoid skin contamination. |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Appropriate Respirator | Recommended when ventilation is inadequate or when handling the substance in a way that generates dust. Use in conjunction with adequate ventilation.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for safety and to prevent contamination. All procedures involving this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
